Product packaging for Fenbendazole-d3(Cat. No.:CAS No. 1228182-47-5)

Fenbendazole-d3

Cat. No.: B588382
CAS No.: 1228182-47-5
M. Wt: 302.4 g/mol
InChI Key: HDDSHPAODJUKPD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenbendazole-d3 is intended for use as an internal standard for the quantification of fenbendazole by GC- or LC-MS. Fenbendazole is a benzimidazole anthelmintic. It is active against Giardia in vitro (IC50 = 0.3 μM). Fenbendazole (20 mg/kg) prevents infiltration of parasites into the brain in a rabbit model of E. cuniculi infection. It also activates HIF-1α and prevents oxidative stress-induced death in primary neurons in vitro.>Chemical structure: benzimidazole>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O2S B588382 Fenbendazole-d3 CAS No. 1228182-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746841
Record name (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-47-5
Record name (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Fenbendazole-d3?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fenbendazole-d3

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is the deuterium-labeled form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry, such as in pharmacokinetic studies, due to their similar chemical properties to the parent compound but distinct mass. The deuterium substitution is typically at the methyl ester group.[4][5]

Chemical Structure and Properties

The core structure of this compound consists of a benzimidazole ring system linked to a phenylthio group and a methyl-d3 carbamate group. The key difference from Fenbendazole is the presence of three deuterium atoms on the methyl group of the carbamate ester.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key quantitative data for Fenbendazole and its deuterated analog.

PropertyFenbendazoleThis compound
Molecular Formula C₁₅H₁₃N₃O₂SC₁₅H₁₀D₃N₃O₂S[4]
Molecular Weight 299.35 g/mol 302.37 g/mol [1][3][4]
CAS Number 43210-67-91228182-47-5[2][3][4]
IUPAC Name Methyl N-(6-phenylsulfanyl-1H-benzoimidazol-2-yl)carbamateN-[6-(Phenylthio)-1H-benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester[4]
SMILES COC(=O)Nc1nc2ccc(Sc3ccccc3)cc2[nH]1O=C(OC([2H])([2H])[2H])NC1=NC2=CC=C(SC3=CC=CC=C3)C=C2N1[4]

Visualization of Chemical Structure

The following diagram illustrates the atomic connectivity and key functional groups of the this compound molecule.

Conceptual diagram of this compound structure.

Experimental Protocols

Synthesis of Fenbendazole

While specific synthesis protocols for this compound are proprietary to manufacturers of stable isotope-labeled compounds, the general synthesis of Fenbendazole provides a foundational understanding. A common method involves the following steps[6]:

  • Reaction of 5-Chloro-2-nitroaniline with benzenethiol: This step forms 5-phenylthio-2-nitroaniline.

  • Reduction of the nitro group: The nitro group of 5-phenylthio-2-nitroaniline is reduced to an amine, yielding 3-phenylthio-o-phenylenediamine.

  • Cyclization: The resulting diamine is reacted with an S-methyl-cyanamide methyl ester (or a similar cyclizing agent) to form the benzimidazole ring and introduce the carbamate side chain, yielding Fenbendazole.[6]

For the synthesis of this compound, a deuterated methylating agent would be used in the formation of the carbamate ester.

Mechanism of Action and Signaling Pathways

Fenbendazole exerts its biological effects primarily by targeting tubulin.[7][8] Its mechanism of action, particularly in the context of its potential anticancer properties, involves multiple cellular pathways.

Signaling Pathway of Fenbendazole's Anticancer Effects

The following diagram illustrates the key signaling pathways affected by Fenbendazole.

Fenbendazole_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes FBZ Fenbendazole Microtubule_Destabilization Microtubule Destabilization FBZ->Microtubule_Destabilization Binds to β-tubulin Glucose_Uptake_Inhibition Glucose Uptake Inhibition FBZ->Glucose_Uptake_Inhibition Inhibits GLUT transporters p53_Activation p53 Activation FBZ->p53_Activation Increases expression Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Reduced_Glycolysis Reduced Glycolysis Glucose_Uptake_Inhibition->Reduced_Glycolysis Apoptosis Apoptosis (Mitotic Cell Death) p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Glycolysis->Apoptosis Energy Stress

Fenbendazole's proposed anticancer signaling pathways.

Fenbendazole's primary mechanism involves binding to β-tubulin, which disrupts the formation and function of microtubules.[7][8] This leads to cell cycle arrest and subsequent apoptosis or mitotic cell death.[1][9] Additionally, studies have shown that Fenbendazole can inhibit glucose uptake in cancer cells by affecting glucose transporters (GLUTs), leading to metabolic stress.[9][10] There is also evidence to suggest it can reactivate the tumor suppressor protein p53.[9][10]

References

In-Depth Technical Guide: Synthesis and Purification of Fenbendazole-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This isotopically labeled compound is an essential tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate its preparation and use in a laboratory setting.

Introduction

Fenbendazole is a widely used anthelmintic agent in veterinary medicine.[1][2] Its mechanism of action primarily involves the disruption of microtubule formation in parasitic cells, leading to impaired glucose uptake and eventual cell death.[3] Recent research has also explored its potential as an anti-cancer agent due to its effects on microtubule dynamics and cellular metabolism in tumor cells.[3] this compound, with deuterium atoms incorporated into the methyl group of the carbamate moiety, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of fenbendazole in biological matrices.[4] Its use significantly improves the accuracy and precision of such assays.

Synthesis of this compound

The synthesis of this compound follows a multi-step pathway analogous to the synthesis of unlabeled Fenbendazole, with the key difference being the introduction of the deuterated methyl group in the final cyclization step. The overall synthetic strategy involves the preparation of a key intermediate, 4-(phenylthio)-o-phenylenediamine, followed by its reaction with a deuterated cyclizing agent.

Synthetic Scheme

A plausible synthetic route for this compound is outlined below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 5-Chloro-2-nitroaniline D 5-(Phenylthio)-2-nitroaniline A->D B Thiophenol B->D C Sodium Hydroxide F 4-(Phenylthio)-o-phenylenediamine D->F Reduction E Iron powder, Acetic Acid H This compound F->H Cyclization G S-Methyl-d3-isothiourea sulfate G->H

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Step 1: Synthesis of 5-(Phenylthio)-2-nitroaniline

  • To a solution of 5-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide, add potassium carbonate (1.5 eq).[5]

  • Add thiophenol (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated yellow solid is collected by filtration, washed with water, and dried under vacuum to yield 5-(phenylthio)-2-nitroaniline.

2.2.2. Step 2: Synthesis of 4-(Phenylthio)-o-phenylenediamine

  • Suspend 5-(phenylthio)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(phenylthio)-o-phenylenediamine, which can be used in the next step without further purification.

2.2.3. Step 3: Synthesis of this compound

  • Dissolve the crude 4-(phenylthio)-o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Add S-methyl-d3-isothiourea sulfate (1.2 eq) to the solution.

  • Add a base, such as sodium hydroxide, to the reaction mixture.[5]

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol and then with water to remove any inorganic impurities.

  • Dry the crude this compound under vacuum.

Purification of this compound

The crude this compound is purified by recrystallization to obtain a high-purity product suitable for research and as an analytical standard.

Purification Workflow

G A Crude this compound B Dissolve in hot solvent (e.g., Ethanol/Water or Acetic Acid) A->B C Hot filtration (optional) B->C D Cool to room temperature C->D E Induce crystallization D->E F Collect crystals by filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure this compound H->I

Caption: Purification workflow for this compound.

Experimental Protocol for Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or glacial acetic acid.[6]

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified this compound crystals under vacuum to a constant weight.

Quantitative Data

ParameterValueReference
Synthesis
Overall Yield60-70% (estimated)[7]
Purification
Purity (HPLC)>98%[8]
Analytical Data
Molecular FormulaC₁₅H₁₀D₃N₃O₂S
Molecular Weight302.37 g/mol
Melting Point~233 °C[2]
HPLC Parameters
ColumnC18 (250 mm x 4.6 mm, 5 µm)[8]
Mobile PhaseAcetonitrile:Methanol (85:15, v/v)[8]
Flow Rate0.8 mL/min[8]
Detection Wavelength221 nm[8]
Retention Time~7.3 min[9]
Mass Spectrometry (ESI+)
Precursor Ion (m/z)303.0[4]
Product Ion (m/z)268.1[4]
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm)7.52 (s, 1H), 7.45 (d, 1H), 7.30-7.25 (m, 2H), 7.20-7.10 (m, 4H), 11.73 (br s, 2H)[3]

Note: The ¹H NMR data is for non-deuterated Fenbendazole. For this compound, the singlet at approximately 3.76 ppm corresponding to the methoxy protons will be absent.

Mechanism of Action: Microtubule Disruption

Fenbendazole's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

G cluster_0 Fenbendazole Action cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences FBZ Fenbendazole Tubulin β-Tubulin FBZ->Tubulin Binds to MT Microtubule Assembly Tubulin->MT Inhibits Polymerization MT_function Microtubule Function MT->MT_function Disrupts Glucose Impaired Glucose Uptake MT_function->Glucose Division Arrested Cell Division MT_function->Division Death Cell Death Glucose->Death Division->Death

Caption: Fenbendazole's mechanism of microtubule disruption.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, supported by analytical data and visual aids, are intended to assist researchers in the preparation of this valuable tool for various scientific investigations. The high purity of the final product, achievable through the outlined methods, is critical for its application as an internal standard and in other sensitive research contexts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Physicochemical Properties

This compound is a stable, isotopically labeled form of Fenbendazole, primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, to ensure accuracy and precision. The deuterium labeling is typically on the methyl group of the carbamate moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name methyl-d3 (5-(phenylthio)-1H-benzo[d]imidazol-2-yl)carbamateN/A
Synonyms Fenbendazole (methyl-d3)N/A
CAS Number 1228182-47-5N/A
Molecular Formula C₁₅H₁₀D₃N₃O₂SN/A
Molecular Weight 302.37 g/mol N/A
Appearance Off-white to light yellow solid[1]
Melting Point ~233 °C (for Fenbendazole)N/A
Boiling Point Not availableN/A
Solubility Slightly soluble in DMSO and Methanol.[1]

Table 2: Spectroscopic Data of this compound

TechniqueDataSource(s)
Mass Spectrometry Exact Mass: 302.09167808 DaN/A
¹H NMR Data not readily available. Expected to be similar to Fenbendazole with the absence of the N-methyl proton signal.N/A
¹³C NMR Data not readily available. The deuterated methyl carbon would exhibit a characteristic multiplet.N/A

Synthesis of this compound

A common synthesis of Fenbendazole involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. To produce this compound, a deuterated methylating agent would be used in the formation of this reagent.

Proposed Synthetic Pathway:

A potential route involves the reaction of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine with deuterated methyl chloroformate (CD₃OCOCl) in the presence of a base.

G cluster_0 Synthesis of this compound 5-(phenylthio)-1H-benzo[d]imidazol-2-amine 5-(phenylthio)-1H-benzo[d]imidazol-2-amine This compound This compound 5-(phenylthio)-1H-benzo[d]imidazol-2-amine->this compound Reaction CD3OCOCl Methyl-d3 chloroformate CD3OCOCl->this compound Deuterated Reagent Base Base Base->this compound Catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocols

This compound is crucial for the accurate quantification of Fenbendazole in various biological matrices. Below are detailed methodologies adapted from published research where this compound is used as an internal standard.

Quantification of Fenbendazole in Plasma by UPLC-MS/MS

This method is suitable for pharmacokinetic studies.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 1 M ammonia solution and vortex for 30 seconds.

  • Add 500 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Fenbendazole: Q1 299.1 -> Q3 158.1

    • This compound: Q1 302.1 -> Q3 158.1

G cluster_1 UPLC-MS/MS Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for plasma sample analysis.

Analysis of Fenbendazole in Tissue Samples by HPLC

This method is applicable for residue analysis in tissues.

Sample Preparation:

  • Homogenize 1 gram of tissue with 4 mL of acetonitrile.

  • Add 100 µL of this compound internal standard.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction step on the pellet and combine the supernatants.

  • Evaporate the combined supernatant to dryness.

  • Reconstitute in 1 mL of mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 298 nm

Mechanism of Action and Signaling Pathways

Fenbendazole, and by extension this compound, exerts its primary anthelmintic effect by interfering with microtubule formation in parasites. It binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately cell death in the parasite.

Recent research has also explored the potential anticancer properties of Fenbendazole, suggesting multiple mechanisms of action.

G Fenbendazole Fenbendazole Tubulin Tubulin Fenbendazole->Tubulin HIF1a HIF-1α Stabilization Fenbendazole->HIF1a Potential Anticancer Mechanisms Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Microtubule_Polymerization->Cytoskeleton_Disruption Glucose_Uptake Impaired Glucose Uptake Cytoskeleton_Disruption->Glucose_Uptake Cell_Death Parasite Cell Death Glucose_Uptake->Cell_Death GLUT1 GLUT1 Expression HIF1a->GLUT1 Cancer_Glucose_Uptake Reduced Cancer Cell Glucose Uptake GLUT1->Cancer_Glucose_Uptake Apoptosis Apoptosis Cancer_Glucose_Uptake->Apoptosis

Caption: Fenbendazole's mechanism of action.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are intended to be a starting point for further investigation and application.

References

A Technical Guide to High-Purity Fenbendazole-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies or in studies investigating the mechanism of action of Fenbendazole.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several commercial suppliers specializing in analytical standards and research chemicals. The quality and specifications of the product are critical for ensuring accurate and reproducible experimental results. Below is a summary of key information from prominent suppliers.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
SynZeal Fenbendazole D3 Reference Standard1228182-47-5C₁₅H₁₀D₃N₃O₂S302.37Supplied with COA and analytical data[1]In Stock[1]
Clearsynth This compound1228182-47-5C₁₅H₁₀D₃N₃O₂S302.37100.00% by HPLC[2]5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2]
MedChemExpress This compound1228182-47-5Not Specified302.37Not SpecifiedVarious sizes available
Simson Pharma Fenbendazole -D3Not SpecifiedNot SpecifiedNot SpecifiedAccompanied by Certificate of AnalysisNot Specified
Sigma-Aldrich This compound VETRANAL®, analytical standard1228182-47-5C₁₅D₃H₁₀N₃O₂S302.37Analytical Standard10 mg[1]
LGC Standards This compound (methyl-d3)1228182-47-5C₁₅H₁₀D₃N₃O₂S302.3799 atom % D, min 98% Chemical Purity[3][4]0.005 g, 0.01 g[3]
Pharmaffiliates This compound1228182-47-5C₁₅H₁₀D₃N₃O₂S302.37Not SpecifiedNot Specified[5]

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard (IS) for the quantitative analysis of Fenbendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. The stable isotope-labeled nature of this compound ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.

Experimental Protocol: Quantification of Fenbendazole in Dog Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a published method for the simultaneous determination of several anthelmintics in dog plasma[6].

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Fenbendazole (Analyte)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dog plasma (blank)

  • 1 M Ammonia solution

  • Dimethylformamide (DMF)

  • Ethyl acetate

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a final concentration of 200 ng/mL[6].

  • Prepare stock and working standard solutions of Fenbendazole for calibration curve and quality control samples.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of the 200 ng/mL this compound working solution and vortex for 10 seconds[6].

  • Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds[6].

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 r/min for 7 minutes at 4°C[6].

  • Transfer the supernatant to a new tube.

  • To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again[6].

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 column[6]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water[6].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Detection: Multiple Reaction Monitoring (MRM)[6]

    • Monitor the precursor to product ion transitions for both Fenbendazole and this compound. For example, the protonated precursor ion for Fenbendazole is m/z 300.0, and for this compound is m/z 303.0[6]. The specific product ions would need to be optimized on the mass spectrometer being used.

Mechanism of Action of Fenbendazole

Understanding the mechanism of action of Fenbendazole is crucial for researchers using its deuterated analog in pharmacological or toxicological studies. Fenbendazole exhibits its anthelmintic and potential anti-cancer effects through multiple pathways.

Key Signaling Pathways Affected by Fenbendazole

// Nodes FBZ [label="Fenbendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Mitotic Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT1 [label="GLUT1 Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#FBBC05", fontcolor="#202124"]; CellStarvation [label="Cellular Starvation\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Tumor Suppressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FBZ -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [label="Inhibits"]; Microtubules -> MitoticArrest; FBZ -> GLUT1 [label="Inhibits"]; GLUT1 -> GlucoseUptake [label="Reduces"]; GlucoseUptake -> CellStarvation; FBZ -> p53 [label="Activates (potential)"]; p53 -> Apoptosis; } dot

Caption: Key signaling pathways modulated by Fenbendazole.

The primary mechanism of action of Fenbendazole involves its binding to β-tubulin, which disrupts the polymerization of microtubules. This interference with the cytoskeleton leads to mitotic arrest and ultimately apoptosis in susceptible cells. Additionally, Fenbendazole has been shown to inhibit the glucose transporter 1 (GLUT1), leading to reduced glucose uptake and cellular starvation. There is also evidence to suggest that Fenbendazole may activate the p53 tumor suppressor pathway, further promoting apoptosis.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Fenbendazole in a biological matrix using this compound as an internal standard.

// Nodes Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nthis compound (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Sample Preparation\n(PPT & LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Analyte/IS Ratio)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extraction; Extraction -> LCMS; LCMS -> Data; Data -> Quant; } dot

Caption: A typical experimental workflow for LC-MS/MS analysis.

This workflow begins with the addition of a known amount of the internal standard, this compound, to the biological sample. The sample then undergoes a preparation process, such as protein precipitation followed by liquid-liquid extraction, to remove interfering substances. The prepared sample is then injected into the LC-MS/MS system for analysis. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring). Finally, the concentration of Fenbendazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Fenbendazole-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole-d3 is the deuterated analog of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Fenbendazole. This technical guide provides comprehensive information on the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Fenbendazole, which are crucial for researchers and drug development professionals.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 1228182-47-5[1]
Molecular Formula C₁₅H₁₀D₃N₃O₂S[1]
Molecular Weight 302.37 g/mol [1]

Analytical Methodologies

Accurate quantification of Fenbendazole and its deuterated analog is critical for research and development. Below are summaries of commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of Fenbendazole.

ParameterDescriptionReference
Column C18 ODS (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile: Methanol (85:15, v/v)[2]
Flow Rate 0.8 mL/min[2]
Detection Wavelength 221 nm[2]
Injection Volume 20 µL[2]
Column Temperature 30°C[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Fenbendazole and its metabolites in biological matrices. This compound is an ideal internal standard for these assays.

ParameterDescriptionReference
Column Gemini NX-C18[3]
Mobile Phase Acetonitrile and 0.2% aqueous formic acid (gradient elution)[3]
Flow Rate 0.6 mL/min[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Monitored Transition (Fenbendazole) m/z 300.08 → 268.05[3]

Experimental Protocols

Western Blot for p53 Activation

This protocol is designed to assess the effect of Fenbendazole on the expression of the p53 tumor suppressor protein.

  • Cell Treatment: Culture colorectal cancer cells (e.g., SNU-C5) and treat with varying concentrations of Fenbendazole or DMSO (vehicle control) for 72 hours.[4]

  • Cell Lysis: Harvest the cells and prepare whole-cell extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against p53. Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands and quantify the signal intensity.

HIF-1α Reporter Assay

This assay measures the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.

  • Cell Transfection: Co-transfect HEK-293 cells with a reporter plasmid containing multiple copies of the Hypoxia Responsive Element (HRE) driving a luciferase gene, and a control plasmid (e.g., pRL-SV40 encoding Renilla luciferase).[5]

  • Cell Treatment: Treat the transfected cells with Fenbendazole or a vehicle control.

  • Hypoxic Conditions: Expose the cells to hypoxic conditions (1% O₂) for 24 hours.[5]

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the fold change in HIF-1α activation.

In Vitro Tubulin Polymerization Assay

This assay evaluates the effect of Fenbendazole on the polymerization of tubulin, a key mechanism of its anthelmintic and potential anticancer activity.

  • Reaction Mixture: Prepare a reaction mixture containing purified bovine tubulin.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature.

  • Treatment: Add Fenbendazole, a positive control (e.g., colchicine), or a vehicle control (DMSO) to the reaction mixture.[6]

  • Monitoring Polymerization: Monitor the increase in turbidity of the solution spectrophotometrically at 340 nm over time.[6]

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of Fenbendazole.

Signaling Pathways and Workflows

Fenbendazole's Effect on HIF-1α Signaling

Fenbendazole_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_fbz Hypoxia / Fenbendazole FBZ Fenbendazole Tubulin Tubulin Monomers FBZ->Tubulin Binds to PHD Prolyl Hydroxylases (PHDs) Tubulin->PHD Inhibits HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1b HIF-1β HIF1a->HIF1b Dimerization VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HRE Hypoxia Responsive Element (HRE) HIF1b->HRE Binds to TargetGenes Target Genes (e.g., VEGF, p21) HRE->TargetGenes Transcription

Caption: Fenbendazole inhibits PHDs, stabilizing HIF-1α and promoting target gene transcription.

p53 Activation Pathway by Fenbendazole

Fenbendazole_p53_Pathway FBZ Fenbendazole Proteasome_Inhibition Proteasomal Degradation Inhibition FBZ->Proteasome_Inhibition p53 p53 Proteasome_Inhibition->p53 Accumulation Mitochondria Mitochondria p53->Mitochondria Translocation Apoptosis Apoptosis Mitochondria->Apoptosis Initiation

Caption: Fenbendazole leads to p53 accumulation and mitochondrial translocation, inducing apoptosis.

Analytical Workflow for Fenbendazole Quantification

Fenbendazole_Analytical_Workflow Sample Biological Sample (e.g., Cells, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Extraction Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: A typical workflow for the quantification of Fenbendazole using this compound as an internal standard.

References

An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenbendazole-d3, the deuterated analog of the broad-spectrum benzimidazole anthelmintic, is a critical internal standard for bioanalytical studies and metabolic research. Its utility is intrinsically linked to its isotopic purity, which ensures the accuracy and reliability of quantitative analyses. This technical guide provides a comprehensive overview of the isotopic purity of commercially available this compound, including typical purity levels, the analytical methodologies for its determination, and the potential synthetic routes that can influence its isotopic composition. The information presented herein is intended to assist researchers in selecting and utilizing this compound of appropriate quality for their studies.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with deuterium. The isotopic purity of such a standard is a measure of the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can exist in the form of molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2 for a d3-labeled compound) or with deuterium at unintended positions. High isotopic purity is crucial for internal standards in mass spectrometry-based bioanalysis to avoid interference with the analyte signal and to ensure accurate quantification.

Commercial Availability and Isotopic Purity Specifications

This compound is available from several commercial suppliers of reference standards and research chemicals. While the stated purity can vary between suppliers and even between different lots from the same supplier, a high degree of isotopic enrichment is generally expected.

Table 1: Summary of Publicly Available Isotopic Purity Data for Commercial this compound

SupplierStated Isotopic Purity/CompositionChemical PurityNotes
LGC Standards99 atom % D[1]min 98%"atom % D" indicates the percentage of deuterium at the labeled position.
Clearsynth-100.00% by HPLC[2]HPLC purity indicates chemical purity, not necessarily isotopic purity. Accompanied by a Certificate of Analysis.[2]
SynZeal--Supplied with a detailed Certificate of Analysis.[3]
HPC Standards--Certificate of Analysis available upon request.
MedChemExpress--Certificate of Analysis available upon request.

It is imperative for researchers to obtain and carefully review the Certificate of Analysis (CoA) for the specific lot of this compound they intend to use. The CoA will provide the most accurate and detailed information regarding the isotopic distribution. A sample CoA for a related compound, Fenbendazole impurity A, indicates that identification is confirmed by NMR and Mass Spectrometry, and purity is determined by HPLC.[4]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

4.1.1 General Protocol for LC-HRMS Analysis of this compound

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: > 60,000 FWHM.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues of Fenbendazole ([M+H]+).

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Diagram 1: Workflow for Isotopic Purity Determination by LC-HRMS

LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound prep2 Dilute to working concentration prep1->prep2 lc HPLC/UHPLC Separation prep2->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate

Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity. ¹H NMR can be used to quantify the amount of residual, non-deuterated material, while ²H NMR directly detects the deuterium nuclei.

4.2.1 General Protocol for NMR Analysis of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent should ensure that the residual solvent signals do not overlap with the signals of interest.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Carefully integrate the signals corresponding to the methyl protons. The presence of a small singlet would indicate the presence of the d0 isotopologue. The partially deuterated species (d1 and d2) would show characteristic multiplets.

    • By comparing the integral of the residual proton signals to a known internal standard or to other non-deuterated protons in the molecule, the percentage of the d0 species can be estimated.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • A single resonance corresponding to the deuterated methyl group should be observed.

    • The presence of other signals could indicate deuterium scrambling to other positions in the molecule.

  • Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra can be used to calculate the isotopic enrichment.

Diagram 2: Logic for Isotopic Purity Assessment by NMR

NMR Logic cluster_nmr NMR Analysis cluster_interp Interpretation start This compound Sample h1_nmr ¹H NMR start->h1_nmr h2_nmr ²H NMR start->h2_nmr h1_interp Quantify residual protons (d0, d1, d2) h1_nmr->h1_interp h2_interp Confirm deuterium position h2_nmr->h2_interp result Isotopic Purity Assessment h1_interp->result h2_interp->result This compound Synthesis cluster_reactants Reactants reactant1 4-(phenylthio)-o- phenylenediamine reaction Cyclization Reaction reactant1->reaction reactant2 Deuterated Cyclizing Agent (e.g., Methyl-d3 N-cyanocarbamate) reactant2->reaction product This compound reaction->product

References

Methodological & Application

The Use of Fenbendazole-d3 as an Internal Standard in LC-MS/MS for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of bioanalytical chemistry, particularly in pharmacokinetic and residue analysis, the accuracy and precision of quantitative methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust LC-MS/MS assays, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] Fenbendazole-d3, a deuterated analog of the broad-spectrum anthelmintic drug fenbendazole, serves as an ideal internal standard for the accurate quantification of fenbendazole and its metabolites in various biological samples.

This application note provides a detailed protocol and validation data for the use of this compound as an internal standard in the LC-MS/MS analysis of fenbendazole. The methodologies and data presented are compiled from established scientific literature, offering a comprehensive guide for researchers in the field.

Principle of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share nearly identical physicochemical properties, the analyte and the deuterated internal standard co-elute during chromatography and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known amount of the internal standard to the samples at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for potential analytical variabilities.

Experimental Protocols

This section details the experimental procedures for the quantification of fenbendazole in biological matrices using this compound as an internal standard. The following protocols are based on a validated method for the analysis of fenbendazole in dog plasma.[1]

Materials and Reagents
  • Fenbendazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (analytical grade)

  • Ammonia solution (1 M)

  • N,N-dimethylformamide (DMF)

  • Ultrapure water

  • Drug-free biological matrix (e.g., dog plasma)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenbendazole and this compound in DMF.

  • Working Standard Solutions: Prepare serial dilutions of the fenbendazole stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (200 ng/mL) to each sample, except for the blank matrix samples.

  • Add 50 µL of 1 M ammonia solution and 50 µL of DMF to each tube and vortex for 30 seconds.

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate. Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 7 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v).

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of fenbendazole and this compound:

Liquid Chromatography:

  • Column: UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. A typical gradient might start at 10% B, ramp up to 90% B, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenbendazole: Precursor ion (Q1) m/z 300.1 → Product ion (Q3) m/z 268.1

    • This compound: Precursor ion (Q1) m/z 303.1 → Product ion (Q3) m/z 271.1

  • Collision Energy: Optimized for each transition.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize the validation parameters for a typical LC-MS/MS method for fenbendazole in dog plasma.[1]

Table 1: Linearity of the Method

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Fenbendazole10 - 600> 0.99

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Fenbendazole30 (Low QC)98.705.565.36
300 (Mid QC)100.901.873.06
450 (High QC)99.803.254.12

Table 3: Recovery

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)
Fenbendazole30 (Low QC)90.42
300 (Mid QC)99.89
450 (High QC)95.67
This compound20095.71

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in LC-MS/MS analysis.

Experimental_Workflow Experimental Workflow for Fenbendazole Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound IS (10 µL of 200 ng/mL) Sample->Add_IS Add_Reagents Add NH3 & DMF, Vortex Add_IS->Add_Reagents Extraction Add Acetonitrile & Ethyl Acetate, Vortex Add_Reagents->Extraction Centrifuge1 Centrifuge (12,000 rpm, 7 min) Extraction->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Re_extract Re-extract Pellet Supernatant1->Re_extract Centrifuge2 Centrifuge Re_extract->Centrifuge2 Supernatant2 Combine Supernatants Centrifuge2->Supernatant2 Evaporate Evaporate to Dryness Supernatant2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation UPLC Separation Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Logical_Relationship Principle of Internal Standard Correction cluster_process Analytical Process cluster_output Measurement Analyte Fenbendazole (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Sample_Matrix Biological Matrix Sample_Matrix->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Analyte_Response Analyte MS Response Ionization->Analyte_Response IS_Response IS MS Response Ionization->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

References

Application Note: High-Throughput Analysis of Fenbendazole Residues in Bovine Milk Using UPLC-MS/MS with Fenbendazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of fenbendazole residues in bovine milk. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates Fenbendazole-d3 as an internal standard (IS) to ensure accuracy and precision. A streamlined sample preparation protocol involving protein precipitation and liquid-liquid extraction enables high-throughput analysis, making it suitable for routine monitoring and regulatory compliance. The method was validated according to the U.S. Food and Drug Administration guidelines, demonstrating excellent linearity, recovery, precision, and accuracy.

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock.[1][2] The potential for fenbendazole residues to be present in food products derived from treated animals, such as milk, necessitates the development of sensitive and reliable analytical methods for monitoring compliance with maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample processing, thereby improving the accuracy and reliability of the analytical results. This application note describes a validated UPLC-MS/MS method for the determination of fenbendazole in bovine milk, employing this compound as an internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Bovine Milk Sample Spike Spike with this compound (IS) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

References

Application of Fenbendazole-d3 in Pharmacokinetic Studies of Fenbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine.[1] Beyond its antiparasitic activity, there is growing interest in its potential as an anticancer agent.[2] Accurate characterization of its pharmacokinetic profile is crucial for both optimizing its therapeutic efficacy and ensuring its safety. Fenbendazole-d3, a deuterium-labeled analog of fenbendazole, serves as an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[3][4] The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects, thereby enhancing the accuracy and precision of pharmacokinetic studies.[3]

This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of fenbendazole.

Data Presentation

Pharmacokinetic Parameters of Fenbendazole in Various Species

The following tables summarize key pharmacokinetic parameters of fenbendazole from studies conducted in different animal species. These values can vary depending on the dosage, formulation, and analytical methodology.

SpeciesDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Pigs 1 mg/kgIV--0.752.63 (MRT)[5]
5 mg/kgOral0.073.751.0015.15 (MRT)[5]
Dogs 5 mg/kgOral0.165.6--[5]
Alpacas 5 mg/kgIV6.2 (peak)-7.75.9[3]
5 mg/kgOral0.1310623[3]
Horses 10 mg/kgOral (unfed)--2.19-[6]
10 mg/kgOral (fed)--0.59-[6]
Rats 10 mg/kgOral< 0.1 (peak)---[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Half-life; MRT: Mean Residence Time.

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

This protocol outlines a general procedure for a pharmacokinetic study in a model species such as dogs or pigs. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Fenbendazole formulation

  • Experimental animals (e.g., beagle dogs, pigs)

  • Syringes and needles for dosing and blood collection

  • Anticoagulant tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer a single oral dose of fenbendazole (e.g., 5 mg/kg). The formulation can be a tablet, suspension, or capsule.

    • Intravenous Administration: For determining absolute bioavailability, administer a single intravenous dose of fenbendazole (e.g., 1 mg/kg) via a suitable vein (e.g., cephalic vein).

  • Blood Sample Collection:

    • Collect blood samples (e.g., 2-3 mL) into anticoagulant tubes at predetermined time points.

    • Suggested time points for oral administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Suggested time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the collected blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the supernatant (plasma) into labeled cryovials.

  • Storage: Store the plasma samples at -20°C or -80°C until analysis.

Bioanalytical Phase: UPLC-MS/MS Analysis

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of fenbendazole and its major metabolites, using this compound as an internal standard.[4]

Materials and Reagents:

  • Fenbendazole, Oxfendazole, and Fenbendazole sulfone analytical standards

  • This compound (internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Ammonia solution (1 M)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Plasma samples from the in-life phase

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • UPLC column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of fenbendazole, its metabolites, and this compound in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by serial dilution of the stock solutions.

    • Prepare calibration curve standards and quality control (QC) samples by spiking blank plasma with the working standard solutions.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [4]

    • To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 200 ng/mL) and vortex for 10 seconds.

    • Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds.

    • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 12,000 rpm for 7 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • UPLC:

      • Column: UPLC BEH C18 (or equivalent)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient Elution: A suitable gradient to separate the analytes and internal standard.

      • Flow Rate: e.g., 0.4 mL/min

      • Injection Volume: e.g., 5 µL

    • MS/MS:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example):

        • Fenbendazole: m/z 300.1 → 268.1

        • Oxfendazole: m/z 316.1 → 284.1

        • Fenbendazole sulfone: m/z 332.1 → 159.1

        • This compound: m/z 303.1 → 271.1

  • Data Analysis:

    • Quantify the concentrations of fenbendazole and its metabolites in the plasma samples using the calibration curve.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase Dosing Animal Dosing (Oral or IV Fenbendazole) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation & LLE) + this compound (IS) Plasma_Prep->Sample_Prep Plasma Samples UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Analysis Data Acquisition and Pharmacokinetic Analysis UPLC_MSMS->Data_Analysis

Caption: Workflow of a typical pharmacokinetic study of fenbendazole.

Metabolic Pathway of Fenbendazole

Fenbendazole is extensively metabolized in the liver. The primary metabolic pathways involve sulfoxidation and hydroxylation.[1][7]

G cluster_0 Metabolites Fenbendazole Fenbendazole Oxfendazole Oxfendazole (Fenbendazole sulfoxide) Fenbendazole->Oxfendazole FMO, CYP3A4 Hydroxyfenbendazole Hydroxyfenbendazole Fenbendazole->Hydroxyfenbendazole CYP2J2, CYP2C19 Fenbendazole_Sulfone Fenbendazole Sulfone Oxfendazole->Fenbendazole_Sulfone

Caption: Major metabolic pathways of fenbendazole.

References

UPLC-MS/MS Method for the Simultaneous Determination of Fenbendazole and its Metabolites Using Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Fenbendazole (FBZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections.[1][2] Following administration, fenbendazole is metabolized in the liver into its primary active metabolite, oxfendazole (fenbendazole sulfoxide), and further to fenbendazole sulfone.[2][3][4] Monitoring the levels of fenbendazole and its metabolites is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and investigating its potential repurposed applications, such as in oncology research.[2]

This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of fenbendazole, oxfendazole, and fenbendazole sulfone in plasma, using Fenbendazole-d3 as an internal standard (IS). The method utilizes a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

dot

cluster_workflow Experimental Workflow sample Plasma Sample (100 µL) is_add Add this compound (IS) sample->is_add vortex1 Vortex is_add->vortex1 reagents Add 1 M Ammonia & DMF vortex1->reagents vortex2 Vortex reagents->vortex2 extraction Add Acetonitrile & Ethyl Acetate vortex2->extraction vortex3 Vortex & Centrifuge extraction->vortex3 supernatant Transfer Supernatant vortex3->supernatant re_extraction Re-extract Precipitate vortex3->re_extraction combine Combine Supernatants supernatant->combine vortex4 Vortex & Centrifuge re_extraction->vortex4 vortex4->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Figure 1: Sample preparation workflow for the extraction of fenbendazole and its metabolites from plasma.

Experimental Protocols

Materials and Reagents
  • Fenbendazole, Oxfendazole, Fenbendazole Sulfone, and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ammonia solution (1 M)

  • Dimethylformamide (DMF)

  • Ultrapure water

  • Drug-free plasma for calibration and quality control samples

Standard Solutions

Stock solutions of fenbendazole, oxfendazole, fenbendazole sulfone, and this compound are prepared in methanol. Working solutions are prepared by diluting the stock solutions with methanol or a suitable solvent mixture to the desired concentrations for calibration standards and quality control (QC) samples.

Sample Preparation
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL) and vortex for 10 seconds.[5]

  • Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex for 30 seconds.[5]

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 7 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube.

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.[5]

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

A Waters ACQUITY UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used for analysis.[6]

UPLC Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Gradient 0-6.0 min, 10-100% B; 6.0-6.5 min, 100% B; 6.5-7.0 min, 100-10% B; 7.0-9.0 min, 10% B[6]
Column Temperature 35°C[6]
Injection Volume 5 µL[6]
Autosampler Temp. 6°C[6]

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 1.0 kV[6]
Source Temperature 150°C[6]
Desolvation Temp. 500°C[6]
Desolvation Gas Flow 800 L/h[6]
Cone Gas Flow 50 L/h[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fenbendazole300.0268.14020
Oxfendazole316.0159.04036
Fenbendazole Sulfone332.0159.0--
This compound303.0268.14020

Note: Parameters for Fenbendazole Sulfone may need to be optimized based on instrument response.

dot

cluster_pathway Fenbendazole Metabolic Pathway FBZ Fenbendazole OXF Oxfendazole (Fenbendazole Sulfoxide) FBZ->OXF FMO, CYP3A4 OH_FBZ Hydroxyfenbendazole FBZ->OH_FBZ CYP2J2, CYP2C19 FBZ_SO2 Fenbendazole Sulfone OXF->FBZ_SO2 Systemic Metabolism

Figure 2: Metabolic pathway of fenbendazole.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Fenbendazole10 - 600> 0.99[5][6]
Oxfendazole4 - 240> 0.99[5][6]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-batch Precision (%RSD)Inter-batch Precision (%RSD)Accuracy (%)
Fenbendazole LQC (30 ng/mL)1.87 - 5.56< 1598.70 - 100.90[6]
MQC (300 ng/mL)1.87 - 5.56< 1598.70 - 100.90[6]
HQC (450 ng/mL)1.87 - 5.56< 1598.70 - 100.90[6]
Oxfendazole LQC1.08 - 11.33< 1598.13 - 106.94[6]
MQC1.08 - 11.33< 1598.13 - 106.94[6]
HQC1.08 - 11.33< 1598.13 - 106.94[6]

Table 3: Extraction Recovery

AnalyteQC LevelMean Recovery (%)
Fenbendazole LQC, MQC, HQC90.42 - 99.89[5]
Oxfendazole LQC, MQC, HQC92.58 - 105.38[5]
This compound -93.37 - 98.04[5]

Conclusion

This UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of fenbendazole and its major metabolites in plasma. The use of a deuterated internal standard ensures high accuracy and precision. The detailed protocol and performance data demonstrate its suitability for a wide range of applications in pharmaceutical research and drug development.

References

Application of Fenbendazole-d3 in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is extensively used in veterinary medicine to treat parasitic infections in livestock and companion animals. Its widespread use raises concerns about its potential environmental fate and impact. Consequently, robust and reliable analytical methods are crucial for monitoring its presence in various environmental compartments. Fenbendazole-d3, a deuterated analog of fenbendazole, serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the analysis of fenbendazole in environmental samples—specifically water, soil, and sediment—using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (fenbendazole) and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, correcting for any losses during the analytical process.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of fenbendazole using this compound as an internal standard. These values are based on validated methods for similar matrices and serve as a benchmark for laboratory implementation.[1]

Table 1: UPLC-MS/MS Method Performance for Fenbendazole Analysis

ParameterWaterSoilSediment
Linearity Range0.1 - 100 ng/L1 - 500 µg/kg1 - 500 µg/kg
Correlation Coefficient (r²)>0.99>0.99>0.99
Limit of Detection (LOD)0.05 ng/L0.5 µg/kg0.5 µg/kg
Limit of Quantification (LOQ)0.1 ng/L1 µg/kg1 µg/kg
Accuracy (% Recovery)90 - 110%85 - 115%85 - 115%
Precision (% RSD)< 15%< 15%< 15%

Table 2: Mass Spectrometric Parameters for Fenbendazole and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenbendazole300.1159.125
This compound303.1162.125

Experimental Protocols

Detailed methodologies for the analysis of fenbendazole in water, soil, and sediment samples are provided below. These protocols include sample preparation, UPLC-MS/MS analysis, and quality control procedures.

Protocol 1: Analysis of Fenbendazole in Water Samples

This protocol describes the extraction and quantification of fenbendazole from various water sources, including surface water and wastewater effluent.

1. Materials and Reagents

  • Fenbendazole analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

  • Spike the filtered water sample with a known amount of this compound internal standard solution.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the retained analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

3. UPLC-MS/MS Analysis

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters: Optimized for maximum sensitivity of fenbendazole and this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Protocol 2: Analysis of Fenbendazole in Soil and Sediment Samples

This protocol details the extraction and analysis of fenbendazole from complex solid matrices like soil and sediment.

1. Materials and Reagents

  • Fenbendazole analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Anhydrous sodium sulfate

  • QuEChERS extraction salts (optional, for enhanced extraction)

2. Sample Preparation: Solvent Extraction

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • For QuEChERS-based extraction, add the appropriate salt mixture and shake vigorously.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • The UPLC-MS/MS conditions are the same as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of fenbendazole in environmental samples.

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Analysis start 500 mL Water Sample filter Filter (0.45 µm) start->filter 1 spike Spike with this compound filter->spike 2 spe Solid-Phase Extraction (SPE) spike->spe 3 elute Elute with Methanol spe->elute 4 evaporate Evaporate to Dryness elute->evaporate 5 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 6 uplc UPLC-MS/MS Analysis reconstitute->uplc 7 data Data Acquisition & Quantification uplc->data 8

Figure 1. Workflow for Fenbendazole Analysis in Water.

experimental_workflow_solid cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis start 5 g Soil/Sediment Sample homogenize Homogenize start->homogenize 1 spike Spike with this compound homogenize->spike 2 extract Solvent Extraction (Acetonitrile) spike->extract 3 centrifuge Centrifuge extract->centrifuge 4 supernatant Collect Supernatant centrifuge->supernatant 5 evaporate Evaporate to Dryness supernatant->evaporate 6 reconstitute Reconstitute & Filter evaporate->reconstitute 7 uplc UPLC-MS/MS Analysis reconstitute->uplc 8 data Data Acquisition & Quantification

Figure 2. Workflow for Fenbendazole Analysis in Soil/Sediment.

logical_relationship cluster_process Analytical Process cluster_output Output fenbendazole Fenbendazole (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) fenbendazole->sample_prep fenbendazole_d3 This compound (Internal Standard) fenbendazole_d3->sample_prep lc_separation UPLC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Fenbendazole / this compound) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Figure 3. Principle of Isotope Dilution for Fenbendazole Analysis.

References

Application Note: Preparation of Fenbendazole-d3 Standard Solution

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of a standard solution of Fenbendazole-d3. This deuterated analog of Fenbendazole is primarily utilized as an internal standard for the quantitative analysis of Fenbendazole in various matrices by chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS)[1][2]. Accurate preparation of this standard solution is critical for achieving precise and reliable analytical results. This protocol outlines the necessary materials, procedural steps, and safety precautions.

Physicochemical Properties and Safety Data

This compound is a deuterated form of Fenbendazole, an anthelmintic agent[3][4][5]. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Chemical Formula C₁₅H₁₀D₃N₃O₂S[1][2]
Molecular Weight 302.37 g/mol [2][3]
CAS Number 1228182-47-5[1][3]
Appearance Crystalline solid[6]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Store at 2-8°C for long-term storage[2]

Safety Precautions:

Handle this compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[7]. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information[6][8].

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent. This stock solution can then be used to prepare working standards of lower concentrations.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Analytical balance

  • 1.5 mL amber glass vial with a screw cap

  • Micropipettes (P1000, P200)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it into a 1.5 mL amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Homogenization: After dissolution, vortex the solution again for 30 seconds to ensure homogeneity.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C in the dark[2]. For long-term stability, it is recommended to prepare fresh solutions as needed, as some solutions may be unstable[5].

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound standard solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh 1 mg this compound add_solvent 2. Add 1 mL DMSO weigh->add_solvent vortex1 3. Vortex (1-2 min) add_solvent->vortex1 sonicate 4. Sonicate (5-10 min, if needed) vortex1->sonicate vortex2 5. Vortex (30 sec) sonicate->vortex2 label_store 6. Label and Store at 2-8°C vortex2->label_store

Caption: Workflow for preparing this compound standard solution.

Applications

The prepared this compound standard solution is primarily intended for use as an internal standard in quantitative analytical methods, such as LC-MS or GC-MS[1][2]. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Fenbendazole in biological and environmental samples.

References

Application Notes: In-Vitro Efficacy of Fenbendazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole (FZ), a benzimidazole anti-helminthic agent, has garnered significant interest for its potential as a repurposed anti-cancer drug.[1][2] In-vitro studies have demonstrated its efficacy across a variety of cancer cell lines, including colorectal, lung, hepatocellular, cervical, and lymphoma.[3][4][5][6][7] The primary mechanisms of its anti-neoplastic activity involve the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[1][2][8] While Fenbendazole-d3, a deuterated analog, is typically utilized as an internal standard in analytical methods, the foundational in-vitro research has been conducted with Fenbendazole. These application notes provide a summary of the quantitative data, detailed experimental protocols, and visual representations of the workflows and mechanisms of action to guide researchers in this field.

Quantitative Data Summary

The following tables summarize the reported in-vitro efficacy of Fenbendazole across various cancer cell lines.

Table 1: IC50 Values of Fenbendazole in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
EL-4Mouse T Lymphoma0.167 (0.05 µg/mL)3 days[7]
SNU-C5Colorectal Cancer~0.53 days[9][10]
SNU-C5/5-FUR5-FU Resistant Colorectal Cancer~5.03 days[9][10]
A549Non-Small Cell Lung CancerNot explicitly stated, but effective at 1 µMNot specified[8]
H460Non-Small Cell Lung CancerNot explicitly stated, but effective at 1 µMNot specified[8]

Note: The IC50 values for Fenbendazole can vary based on the specific cell line and the experimental conditions employed.

Table 2: Effects of Fenbendazole on Cell Viability and Cell Cycle
Cell LineConcentrationEffect on Cell ViabilityEffect on Cell CycleReference
EL-40.05 µg/mL33% reductionG2/M phase arrest[7]
EL-40.1 µg/mL73% reductionG2/M phase arrest[7]
SNU-C50.5 µMSignificant reductionG2/M phase arrest[9][11]
SNU-C5/5-FUR5.0 µMSignificant reductionG2/M phase arrest[9][11]
H4IIENot specifiedSuppression of growthG1/S and G2/M arrest[5]
Colorectal Cancer CellsNot specifiedSuppression of proliferationCell cycle arrest[3]

Experimental Protocols

Detailed methodologies for key in-vitro experiments to evaluate the anti-cancer effects of Fenbendazole are provided below.

Cell Viability (MTT) Assay

This protocol determines the dose-dependent effect of Fenbendazole on cancer cell viability.[7][10]

Materials:

  • Cancer cell line of interest

  • Fenbendazole stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 × 10⁵ cells/mL and allow them to adhere overnight.[7]

  • The following day, treat the cells with a range of Fenbendazole concentrations for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[7][12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with Fenbendazole.[12]

Materials:

  • Cancer cell line of interest

  • Fenbendazole

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 2 × 10⁵ cells/mL) in 6-well plates and treat with the desired concentration of Fenbendazole.[7]

  • Harvest the cells and wash them twice with cold PBS.[12]

  • Resuspend the cells in 100 µL of binding buffer.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubate the mixture for 15 minutes in the dark at room temperature.[12]

  • Add 400 µL of binding buffer to each sample.[12]

  • Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of Fenbendazole on the distribution of cells in different phases of the cell cycle.[9][12]

Materials:

  • Cancer cell line of interest

  • Fenbendazole

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Fenbendazole for a specified time (e.g., 24 hours).[12]

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and store at -20°C overnight.[12]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[12]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways of Fenbendazole in cancer cells.

G cluster_setup Experiment Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with Fenbendazole seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: A typical workflow for the in-vitro evaluation of Fenbendazole.

G cluster_microtubule Microtubule Disruption cluster_p53 p53 Pathway Activation cluster_apoptosis Apoptosis Induction FBZ Fenbendazole tubulin β-tubulin binding FBZ->tubulin p53 p53 Activation FBZ->p53 mitotic_arrest Mitotic Arrest (G2/M) tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 p21->mitotic_arrest caspase Caspase Activation bax->caspase bcl2->caspase parp PARP Cleavage caspase->parp parp->apoptosis

Caption: Proposed signaling pathways for Fenbendazole's anti-cancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Fenbendazole-d3 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Fenbendazole-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in mass spectrometry analysis?

A1: this compound is the deuterated stable isotope-labeled version of Fenbendazole. It is intended for use as an internal standard (IS) for the quantification of Fenbendazole and its metabolites in various biological matrices by GC- or LC-mass spectrometry.[1]

Q2: What ionization mode is recommended for this compound detection?

A2: Positive mode electrospray ionization (ESI) is the recommended mode for detecting this compound and its parent compound, Fenbendazole.[2] This technique is effective for protonating the analytes to form precursor ions.

Q3: What are the typical precursor and product ions for this compound in MRM mode?

A3: In Multiple Reaction Monitoring (MRM) mode, the predominantly protonated precursor ion [M+H]+ for this compound is observed at m/z 303.0. A commonly monitored product ion transition is m/z 303.0 > 268.1.[2]

Q4: Can you provide the MRM transition for the non-labeled Fenbendazole?

A4: Yes, for the parent compound Fenbendazole, the precursor ion [M+H]+ is observed at m/z 300.0, with a common product ion being m/z 268.1.[2][3]

Mass Spectrometry Parameters

Optimizing mass spectrometer parameters is crucial for achieving high sensitivity and specificity. The following tables summarize typical starting parameters for this compound and Fenbendazole analysis.

Table 1: MRM Transitions for this compound and Fenbendazole

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound (IS)303.0268.1Positive
Fenbendazole300.0268.1Positive
Oxfendazole316.0159.0Positive
Fenbendazole Sulfone>99% purity mentioned--

Data sourced from multiple references.[2][4]

Table 2: Optimized ESI Source Parameters

ParameterTypical Value
IonSpray Voltage4500 V
Temperature450 °C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)60 psi
Curtain Gas30 psi
Collision Gas10 psi
Dwell Time50 ms

Note: These are example values and should be optimized for your specific instrument.[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation & LLE)

This protocol is adapted from a validated method for the analysis of Fenbendazole and its metabolites in dog plasma.[2]

  • Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL). Vortex for 10 seconds.

  • Lysis/Precipitation: Add 50 µL of 1 M ammonia solution and 50 µL of DMF. Vortex for 30 seconds. Add 500 µL of acetonitrile and 800 µL of ethyl acetate, then vortex for 5 minutes.

  • Centrifugation: Centrifuge at 12,000 r/min for 7 minutes at 4°C.

  • First Extraction: Transfer the supernatant to a new 5 mL centrifuge tube.

  • Re-extraction: Add 200 µL of acetonitrile and 800 µL of ethyl acetate to the remaining pellet. Vortex for 5 minutes and centrifuge at 12,000 r/min for 10 minutes at 4°C.

  • Combine Supernatants: Combine the second supernatant with the first one.

  • Evaporation: Evaporate the combined supernatants to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue with 500 µL of acetonitrile:water (1:1, v/v) followed by 500 µL of acetonitrile:water (2:8, v/v).

  • Filtration: Filter the sample through a 0.22 µm filter membrane before injecting a 5 µL aliquot into the UPLC-MS/MS system.[2]

Protocol 2: Chromatographic Conditions

ParameterDescription
Column UPLC BEH C18
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Autosampler Temp. 6°C
Gradient 0-6.0 min, 10%-100% A; 6.0-6.5 min, 100% A; 6.5-7.0 min, 100%-10% A; 7.0-9.0 min, 10% A

This is an example UPLC gradient.[2]

Troubleshooting Guide

Issue: Low or No Signal for this compound

This is a common issue that can stem from multiple sources. The flowchart below provides a logical workflow for troubleshooting.

G A Start: Low/No Fbz-d3 Signal B Check MS Instrument Status Is it tuned and calibrated? A->B C Verify Infusion of Fbz-d3 Standard Directly infuse a known concentration. B->C D Signal Present in Infusion? C->D E Troubleshoot MS Hardware (Source, detector, electronics) D->E No F Check LC System (Pump pressure, solvent lines) D->F Yes N Problem Solved E->N G Inject On-Column Bypass sample prep. Inject standard. F->G H Signal Present On-Column? G->H I Troubleshoot Chromatography (Column, mobile phase, gradient) H->I No J Review Sample Preparation (Reagents, extraction steps, reconstitution) H->J Yes I->N K Analyze Post-Extraction Spike Does it show a signal? J->K L Issue is Matrix Effects (Ion suppression). Dilute sample or improve cleanup. K->L No M Issue is Poor Recovery Optimize extraction/reconstitution steps. K->M Yes L->N M->N

Caption: Troubleshooting workflow for low signal intensity.

Issue: High Background or Matrix Effects

Matrix effects, such as ion suppression or enhancement, can significantly impact quantification.

G cluster_source Source Parameters cluster_compound Compound Parameters cluster_optimization Optimization Goal A IonSpray Voltage G Maximize Signal-to-Noise Ratio A->G B Gas Flows (Nebulizer, Heater) B->G C Source Temperature C->G D Precursor Ion (Q1) E Collision Energy (CE) D->E determines fragmentation D->G F Product Ion (Q3) E->F produces F->G

Caption: Inter-relationship of key MS parameters for optimization.

Q5: What should I do if I suspect ion suppression?

A5: Ion suppression occurs when molecules from the sample matrix co-elute with the analyte and interfere with its ionization. To address this:

  • Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering matrix components.

  • Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE), to remove matrix components.[5][6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering molecules, thereby lessening the suppression effect. Ensure the diluted concentration is still above the lower limit of quantification (LLOQ).

Q6: My peak shape is poor. What are the common causes?

A6: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:

  • Column Issues: The column may be degraded or contaminated. Try flushing the column or replacing it.

  • Mobile Phase Incompatibility: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent solvent effects.

  • pH Mismatch: The pH of the mobile phase can affect the ionization state of Fenbendazole and its retention. Ensure consistent pH.[7]

  • System Contamination: A dirty injector or guard column can lead to peak distortion. Perform routine system maintenance.

References

Technical Support Center: Enhancing Fenbendazole-d3 Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenbendazole-d3 in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound in biological samples?

A1: The most prevalent and sensitive technique for the quantification of this compound in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices such as plasma, urine, and tissue homogenates.[1][2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterium-labeled version of Fenbendazole. It is an ideal internal standard (IS) because it has nearly identical chemical and physical properties to the analyte (Fenbendazole), including its extraction recovery and chromatographic retention time.[1] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled Fenbendazole. Using a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: In positive electrospray ionization (ESI) mode, the protonated precursor ion [M+H]⁺ for this compound is observed at m/z 303.0.[1] While the search results do not explicitly state the product ions for this compound, a common fragmentation for Fenbendazole (m/z 300.08) is the product ion m/z 268.05.[3] A similar fragmentation pattern would be expected for this compound.

Q4: What are some common sample preparation techniques for extracting this compound from biological matrices?

A4: Common sample preparation techniques include:

  • Protein Precipitation (PP): A simple and rapid method often used for plasma samples.[1][3]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[1]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove matrix interferences and concentrate the analyte.[4]

The choice of method depends on the biological matrix, the required level of sensitivity, and the complexity of the sample.

Troubleshooting Guide

Issue 1: Low Recovery of this compound During Sample Preparation

Potential Cause Troubleshooting Step Explanation
Suboptimal Extraction Solvent Test different organic solvents or solvent mixtures for LLE or SPE elution. For LLE, ethyl acetate is commonly used.[1] For SPE, methanol with modifiers like formic acid is often employed.[4]The polarity and composition of the extraction solvent are critical for efficiently partitioning the analyte from the sample matrix.
Inefficient Protein Precipitation Ensure complete protein precipitation by using an adequate volume of a strong precipitating agent like acetonitrile or methanol and thorough vortexing.[1]Incomplete protein removal can lead to co-precipitation of the analyte, reducing recovery.
Incorrect pH during Extraction Adjust the pH of the sample before extraction. For benzimidazoles like Fenbendazole, an alkaline pH can improve extraction efficiency.[1]The charge state of the analyte can significantly impact its solubility in the extraction solvent.
Analyte Degradation Prepare solutions fresh, as this compound solutions can be unstable.[5] Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.[6]Instability can lead to lower than expected concentrations.

Issue 2: Poor Sensitivity and High Background Noise in LC-MS/MS Analysis

Potential Cause Troubleshooting Step Explanation
Suboptimal Mass Spectrometry Parameters Optimize MS parameters such as collision energy, declustering potential, and ion source settings.[7][8] Infuse a standard solution of this compound directly into the mass spectrometer to tune these parameters.Proper optimization of MS parameters is crucial for maximizing the signal intensity of the precursor and product ions.
Matrix Effects Employ a more effective sample cleanup method like SPE to remove interfering matrix components.[4] Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.[9]Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.
Inadequate Chromatographic Separation Optimize the mobile phase composition and gradient to ensure good separation from matrix components. A common mobile phase consists of acetonitrile and water with a modifier like formic acid.[3]Poor chromatographic resolution can lead to co-elution of interfering compounds with the analyte, resulting in ion suppression and reduced sensitivity.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any contaminants.Contamination can be a source of high background noise and can interfere with the detection of the analyte.

Experimental Protocols

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction from Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the analysis of Fenbendazole in dog plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of acetonitrile and 800 µL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 7 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer the supernatant to a clean tube.

  • Re-extraction:

    • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate.

    • Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Combine and Evaporate:

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction from Plasma

This protocol is a general approach based on methods for similar compounds.[4]

  • Sample Pre-treatment:

    • To 90 µL of plasma, add 10 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Dilute with 500 µL of 0.2% formic acid and mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of 0.2% formic acid.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Fenbendazole Analysis

ParameterMethod 1[1]Method 2[3]
Chromatographic Column UPLC BEH C18Gemini NX-C18
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient)Acetonitrile and 0.2% formic acid in water (gradient)
Flow Rate Not specified0.6 mL/min
Ionization Mode Positive ESIPositive ESI
Lower Limit of Quantification (LLOQ) 10 ng/mL (for Fenbendazole)5 ng/mL (for Fenbendazole)
Linear Range 10–600 ng/mL (for Fenbendazole)5–250 ng/mL (for Fenbendazole)
Extraction Recovery >90%Not specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS Extraction Extraction (PP, LLE, or SPE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Caption: A generalized workflow for the analysis of this compound in biological samples.

troubleshooting_logic Start Low Sensitivity or Poor Recovery CheckRecovery Evaluate Extraction Recovery? Start->CheckRecovery CheckSensitivity Evaluate MS Sensitivity? CheckRecovery->CheckSensitivity No OptimizeExtraction Optimize Sample Prep (Solvent, pH, Method) CheckRecovery->OptimizeExtraction Yes OptimizeMS Optimize MS Parameters (Collision Energy, Source) CheckSensitivity->OptimizeMS Yes CheckStability Check Analyte Stability (Fresh Solutions, Storage) OptimizeExtraction->CheckStability End Improved Results CheckStability->End ImproveCleanup Improve Sample Cleanup (e.g., use SPE) OptimizeMS->ImproveCleanup OptimizeChroma Optimize Chromatography (Gradient, Column) ImproveCleanup->OptimizeChroma OptimizeChroma->End

Caption: A logical troubleshooting workflow for low sensitivity or poor recovery issues.

References

Technical Support Center: Troubleshooting Ion Suppression of Fenbendazole-d3 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Fenbendazole-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following information offers troubleshooting strategies and detailed experimental protocols to help identify and mitigate matrix effects, ensuring accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3] The matrix comprises all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1]

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source.[1][4] Other contributing factors can include changes in the physical properties of the ESI droplets, such as viscosity and surface tension, caused by high concentrations of matrix components.[5]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Q4: Is this compound, as a stable isotope-labeled internal standard, also affected by ion suppression?

A4: Yes, this compound will experience a similar degree of ion suppression as the unlabeled Fenbendazole.[3] The key advantage of using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and is affected by matrix effects in the same way.[3] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even with signal suppression.[3]

Troubleshooting Guide

When encountering issues with ion suppression for this compound, a systematic approach to troubleshooting is recommended. The following sections and tables provide strategies to mitigate these effects.

Sample Preparation Techniques

Effective sample preparation is a crucial first step in minimizing matrix effects.[1] The goal is to remove as many interfering components as possible while efficiently recovering the analyte.

Technique Principle Advantages Disadvantages Expected Recovery of this compound
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) using an organic solvent like acetonitrile or methanol.Simple, fast, and inexpensive.Non-selective, can result in significant matrix effects from remaining components like phospholipids.[6]Moderate to High
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their relative solubility.Cleaner extracts than PPT, can remove salts and some polar interferences.Can be labor-intensive and may use large volumes of organic solvents.High
Solid-Phase Extraction (SPE) Analytes are isolated from a liquid sample by partitioning onto a solid sorbent, followed by elution with a suitable solvent.[1]Provides the cleanest extracts, highly selective, and can concentrate the analyte.[1]More complex and costly than PPT or LLE.Very High
Chromatographic and Mass Spectrometric Optimization

Adjusting LC and MS parameters can help separate this compound from interfering matrix components and improve its response.

Parameter Strategy Rationale
LC Column Chemistry Test different stationary phases (e.g., C18, Phenyl-Hexyl).[3]Altering the column chemistry changes the selectivity of the separation, potentially resolving the analyte from co-eluting interferences.
Mobile Phase Composition Modify the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH.[4]Changes in the mobile phase can significantly alter the retention and elution profile of both the analyte and matrix components.
Gradient Profile Optimize the gradient slope and duration.[4]A shallower gradient can improve the resolution between closely eluting peaks, reducing the chance of co-elution and ion suppression.[6]
Flow Rate Reduce the flow rate.[2]Lower flow rates can lead to more efficient ionization and may reduce the impact of co-eluting species.[2]
Ion Source Parameters Optimize parameters such as capillary voltage, gas flow, and temperature.Proper optimization of the ion source can enhance the ionization of this compound and minimize the influence of matrix components.

Experimental Protocols

Protocol for Assessing Matrix Effect for this compound

This protocol outlines a method to quantify the extent of ion suppression or enhancement.

1. Preparation of Solutions:

  • Solution A: Prepare a standard solution of this compound in the initial mobile phase.

  • Solution B: Prepare a spiked matrix sample by adding the same concentration of this compound as in Solution A to a blank, extracted sample matrix.

2. LC-MS Analysis:

  • Inject Solution A and Solution B into the LC-MS system under the optimized method conditions.

  • Acquire the peak area for this compound from both injections.

3. Calculation of Matrix Effect:

  • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Detailed Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.

1. Cartridge Conditioning:

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1-2 mL of methanol followed by 1-2 mL of water.

2. Sample Loading:

  • Pre-treat the plasma sample (e.g., by dilution or pH adjustment).

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[3]

3. Washing:

  • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

4. Elution:

  • Elute this compound and the analyte of interest from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[3]

5. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.[3]

Visualizations

cluster_0 Troubleshooting Workflow A Problem: Suspected Ion Suppression (Low or Variable this compound Signal) B Perform Matrix Effect Experiment (Post-Column Infusion or Spiked Samples) A->B C Quantify Ion Suppression B->C D Is Suppression > 20%? C->D E Optimize Sample Preparation (e.g., Switch to SPE) D->E Yes I Proceed with Validated Method D->I No F Optimize LC Method (e.g., Change Column, Gradient) E->F G Re-evaluate Matrix Effect F->G H Is Suppression Mitigated? G->H H->I Yes J Further Method Development Required H->J No

Caption: Workflow for troubleshooting ion suppression.

cluster_1 Mechanism of Ion Suppression in ESI ESI_Droplet ESI Droplet with Analyte (A) and Matrix (M) Competition Competition for Surface and Charge ESI_Droplet->Competition Reduced_Analyte_Ions Reduced Number of Gas-Phase Analyte Ions [A+H]+ Competition->Reduced_Analyte_Ions Suppressed_Signal Suppressed MS Signal Reduced_Analyte_Ions->Suppressed_Signal

Caption: Mechanism of Ion Suppression in the ESI source.

References

Column selection for optimal separation of Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal selection of HPLC columns for the analysis of Fenbendazole-d3, a common internal standard for the quantification of the anthelmintic drug Fenbendazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in HPLC analysis?

A1: this compound is a deuterated analog of Fenbendazole and is primarily used as an internal standard (IS) in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical structure and chromatographic behavior are very similar to Fenbendazole, but it has a different mass, allowing it to be distinguished by a mass spectrometer. This similarity helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Fenbendazole in complex matrices such as plasma, tissue, and pharmaceutical formulations.

Q2: Which type of HPLC column is most commonly used for the achiral analysis of this compound?

A2: For routine, achiral analysis of this compound alongside Fenbendazole and its metabolites, reversed-phase HPLC is the standard technique. C18 columns are the most frequently reported and are commercially available from numerous manufacturers under various trade names. C8 columns are also a suitable alternative.

Q3: Is a chiral separation necessary for this compound?

A3: Fenbendazole itself is prochiral, meaning it is not chiral but can be metabolized into a chiral compound. Its primary metabolite, oxfendazole (fenbendazole sulfoxide), is chiral and exists as two enantiomers. Therefore, if the goal of the analysis is to differentiate and quantify the enantiomers of oxfendazole, a chiral separation method is required. Since this compound is used as an internal standard for Fenbendazole, the decision to use a chiral column depends on the overall analytical objective. For total quantification of Fenbendazole and its metabolites, an achiral column is sufficient. For stereoselective metabolism or pharmacokinetic studies, a chiral column is necessary.

Q4: What are the recommended types of chiral columns for separating the enantiomers of Fenbendazole's metabolites?

A4: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of enantiomers of many pharmaceutical compounds, including sulfoxides like oxfendazole. Columns with cellulose or amylose derivatives coated or immobilized on a silica support are particularly effective. Examples of such columns that have shown success in separating enantiomers of similar azole compounds include those from the Lux Cellulose and Chiralpak series. The choice between normal-phase and reversed-phase chiral chromatography will depend on the specific CSP and the solubility of the analytes. Normal-phase HPLC often provides better resolution for this class of compounds.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and acidic silanol groups on the silica support of the column.Use a modern, end-capped C18 or C8 column. Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.
Poor Peak Shape (Splitting or Doubling) Column void or blockage at the column inlet. Incompatibility between the sample solvent and the mobile phase.Reverse flush the column to remove any blockage. If the problem persists, the column may need to be replaced. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.
Inadequate Separation from Fenbendazole Insufficient column efficiency or suboptimal mobile phase composition.Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution. Consider a longer column or a column with a smaller particle size to increase efficiency.
Low Sensitivity Suboptimal mobile phase pH affecting analyte ionization. Inappropriate detection wavelength.For LC-MS/MS, adjust the mobile phase pH with additives like formic acid or ammonium formate to enhance ionization in the mass spectrometer source. For UV detection, ensure the wavelength is set to the absorbance maximum of Fenbendazole (around 290 nm).
No Peaks or Very Broad Peaks The analyte is strongly retained on the column.Increase the elution strength of the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol). For highly retained compounds, a gradient elution may be necessary.

Data Presentation: Recommended Columns and Conditions

Achiral Separation (Reversed-Phase)
Column Type Dimensions Mobile Phase Flow Rate Detection Reference
UPLC BEH C18-Acetonitrile/0.1% Formic Acid in Water (Gradient)-MS/MS[1]
C18 ODS250 x 4.6 mm, 5 µmAcetonitrile/Methanol (85:15)0.8 mL/minUV (221 nm)[2]
C18250 x 4.6 mm, 5 µmMethanol/0.5% Sodium Dihydrogen Orthophosphate with Sodium Hexane Sulfonate, pH 3.51.0 mL/minUV (280 nm)[1]
Zorbax C8250 x 4.6 mm, 5 µmMethanol/0.1 M Potassium Dihydrogen Orthophosphate, pH 4.5 (40:60)1.2 mL/minUV (268 nm)[3]
Sunfire C18-Acetonitrile/37.5 mM Potassium Dihydrogen Phosphate, pH 3.750.9 mL/minUV (215 nm)[4]
L1 C18250 x 4.6 mm, 5 µmAcetonitrile/2g Potassium Dihydrogen Phosphate in Water (30:70)1.0 mL/minUV (290 nm)[5][6][7]
Chiral Separation (for Fenbendazole Metabolites)
Column Type Chiral Selector Typical Mobile Phase (Normal Phase) Typical Mobile Phase (Reversed Phase)
Lux Cellulose-1, Chiralpak IC, Chiralpak ADCellulose or Amylose DerivativesHexane/IsopropanolAcetonitrile/Water or Methanol/Water

Experimental Protocols

Detailed Protocol for Achiral Analysis of this compound

This protocol is a representative example for the quantitative analysis of Fenbendazole using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. HPLC Conditions

  • Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fenbendazole: 300.1 > 268.1

    • This compound: 303.1 > 271.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for the specific instrument used.

Mandatory Visualization

G cluster_0 Analytical Goal Definition cluster_1 Column Selection Pathway cluster_2 Method Development & Optimization goal Define Analytical Goal quant Total Quantification of Fenbendazole & Metabolites goal->quant Routine Analysis stereo Stereoselective Analysis of Metabolites (Oxfendazole) goal->stereo Metabolism/PK Studies achiral Select Achiral Column (e.g., C18, C8) quant->achiral chiral Select Chiral Column (e.g., Polysaccharide-based CSP) stereo->chiral dev_achiral Method Development: - Mobile Phase - Gradient - Flow Rate achiral->dev_achiral dev_chiral Method Development: - Normal vs. Reversed Phase - Mobile Phase Modifiers - Temperature chiral->dev_chiral optimize Optimization & Validation dev_achiral->optimize dev_chiral->optimize

References

Mobile phase optimization for Fenbendazole-d3 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenbendazole-d3 chromatography. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in chromatography?

A1: this compound is a deuterated form of Fenbendazole. It is primarily used as an internal standard (IS) for the quantification of Fenbendazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.

Q2: What are the common stationary phases used for Fenbendazole analysis?

A2: The most common stationary phases for Fenbendazole and its deuterated analogue are reversed-phase columns, particularly C18 (ODS) and phenyl-hexyl columns.[3][4][5] These provide good retention and selectivity for the compound.

Q3: What are typical mobile phase compositions for this compound analysis?

A3: Mobile phases are generally a mixture of an organic solvent and an aqueous component. Common organic solvents include acetonitrile and methanol. The aqueous phase is often water or a buffer (e.g., potassium dihydrogen phosphate) and may contain additives like formic acid or triethylamine to improve peak shape and ionization efficiency for MS detection.[2][4][5][6]

Q4: What detection methods are suitable for this compound?

A4: For quantitative analysis where this compound is used as an internal standard, tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[2] UV detection is also possible, with common wavelengths being 221 nm, 254 nm, and 290 nm.[3][4][5][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing for a basic compound like Fenbendazole can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Check Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, a mobile phase with a low pH (e.g., with 0.1% formic acid) can protonate the analyte and lead to better peak shapes.[2] Conversely, a high pH mobile phase (e.g., pH 9.0 with triethylamine) can also be effective by suppressing the ionization of silanol groups on the column.[4][5]

  • Consider Column Choice: Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column suitable for basic compounds. Older columns or those with exposed silanol groups can cause tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Contamination: Contamination in the guard column, analytical column, or even the sample itself can lead to poor peak shape. Try flushing the column or replacing the guard column.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Q: I am not getting a strong signal for this compound in my LC-MS analysis. How can I improve the sensitivity?

A: Low sensitivity in LC-MS can be addressed by optimizing both chromatographic and mass spectrometric conditions.

  • Optimize Mobile Phase for MS: The mobile phase composition directly affects ionization efficiency. For positive electrospray ionization (ESI), the addition of a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can enhance the protonation of this compound and improve its signal.[2]

  • Tune Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned for this compound. Optimize parameters such as the precursor and product ions, collision energy, and source parameters (e.g., capillary voltage, gas flow). For this compound, the precursor ion is approximately m/z 303.[2]

  • Improve Sample Clean-up: Matrix effects from the sample can suppress the ionization of your analyte. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

  • Increase Sample Concentration: If possible, and without causing column overload, increase the concentration of your sample.

Issue 3: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What could be the problem?

A: Retention time variability can be due to several factors related to the HPLC system and mobile phase preparation.

  • Ensure Proper System Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Check for Leaks: Any leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to shifting retention times.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, make sure the pH is consistent. Premixing the mobile phase components can also help ensure consistency.

  • Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[3]

Mobile Phase Optimization Data

The following table summarizes various mobile phase compositions used for the analysis of Fenbendazole, which are directly applicable to this compound.

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
C18 ODS (250 x 4.6mm, 5µm)Acetonitrile:Methanol (85:15 v/v)0.8UV (221 nm)[3]
Phenyl-hexyl (150 x 3.0mm, 3µm)0.5% Triethylamine (pH 9.0):Acetonitrile (55:45 v/v)1.0UV (290 nm)[4][5]
C18Acetonitrile:HPLC grade water (60:40 v/v)Not SpecifiedUV (254 nm)[7]
C18 (250 x 4.6mm, 5µm)2 gm Potassium Dihydrogen Phosphate:Acetonitrile (70:30 v/v)1.0UV (290 nm)[6]
UPLC BEH C18Acetonitrile:0.1% Formic Acid in water (Gradient)Not SpecifiedMS/MS[2]

Experimental Protocols

Protocol: HPLC Method Development for this compound

This protocol outlines a general procedure for developing a reversed-phase HPLC method for this compound.

  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Purge all solvent lines with the initial mobile phase.

    • Install a suitable column, such as a C18 or Phenyl-hexyl column.

    • Set the column oven to a stable temperature (e.g., 30°C).[3]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol or acetonitrile, to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions (Initial):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 10-15 minutes to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 290 nm or MS/MS (scan for m/z 303).[2][4][5]

  • Optimization:

    • Based on the initial run, adjust the gradient or switch to an isocratic method to achieve a desirable retention time (typically 3-10 minutes).

    • If peak shape is poor, adjust the pH of the aqueous mobile phase or add an ion-pairing reagent.

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) c1 Incorrect Mobile Phase pH start->c1 c2 Column Degradation start->c2 c3 Sample Overload start->c3 low_signal Low Sensitivity c4 Poor Ionization low_signal->c4 c5 Matrix Effects low_signal->c5 rt_shift Retention Time Shift c6 System Leak rt_shift->c6 c7 Temperature Fluctuation rt_shift->c7 c8 Inconsistent Mobile Phase rt_shift->c8 s1 Adjust pH (e.g., add Formic Acid) c1->s1 s2 Replace Column/Guard Column c2->s2 s3 Dilute Sample c3->s3 c4->s1 s4 Optimize MS Parameters c4->s4 s5 Improve Sample Cleanup (SPE) c5->s5 s6 Check System for Leaks c6->s6 s7 Use Column Oven c7->s7 s8 Prepare Fresh Mobile Phase c8->s8

Caption: Troubleshooting workflow for common HPLC issues.

MobilePhaseSelection cluster_start Starting Point cluster_detector Detector Choice cluster_mobile_phase Mobile Phase Components cluster_optimization Optimization start Analyte: this compound (Basic Compound) detector Select Detector start->detector ms Mass Spectrometry (MS) detector->ms High Sensitivity/ Selectivity Needed uv UV-Vis detector->uv Standard Analysis aqueous_ms Aqueous Phase (for MS) (e.g., 0.1% Formic Acid in Water) ms->aqueous_ms aqueous_uv Aqueous Phase (for UV) (e.g., Buffer like Phosphate) uv->aqueous_uv organic Organic Solvent (Acetonitrile or Methanol) optimize Optimize Ratio/Gradient for: - Good Peak Shape - Adequate Retention - Resolution organic->optimize aqueous_ms->organic aqueous_uv->organic

Caption: Logical flow for mobile phase selection.

References

Overcoming poor peak shape in Fenbendazole-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Fenbendazole-d3.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing is the most common peak shape issue for this compound and is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] This is particularly prevalent when the mobile phase pH is above 3.0, as the silanol groups become ionized and can interact strongly with the basic functional groups on the fenbendazole molecule.[1] Other potential causes include column contamination, mass overload, or extra-column volume.[3][4]

Q2: Can the mobile phase pH affect my peak shape?

A2: Absolutely. The pH of the mobile phase is a critical factor. Fenbendazole is a basic compound, and if the mobile phase pH is close to its pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2] To minimize unwanted silanol interactions, it is generally recommended to operate at a lower pH (around 3.0 or below) to ensure the silanol groups are fully protonated.[1][4]

Q3: What role does the column play in poor peak shape?

A3: The column is a primary suspect in cases of poor peak shape. Issues can include:

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to increased silanol activity and peak tailing.

  • Contamination: Accumulation of sample matrix components or strongly retained compounds can block the column inlet frit or create active sites for secondary interactions.[3][5]

  • Column Voids: A void at the column inlet can cause band broadening and distorted peaks.[4]

Using a modern, high-purity, end-capped column can significantly reduce these issues.[1]

Q4: Could my sample preparation be the problem?

A4: Yes, sample preparation can significantly impact peak shape. Key considerations include:

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to broad or tailing peaks.[4]

  • Matrix Effects: Interfering compounds from the sample matrix can co-elute with or affect the chromatography of this compound. Proper sample cleanup, such as solid-phase extraction (SPE), can help mitigate this.[1]

Systematic Troubleshooting Guide

If you are experiencing poor peak shape with this compound, follow this systematic guide to identify and resolve the issue.

Step 1: Initial Assessment & Diagnosis

Q: Are all peaks in my chromatogram showing poor shape, or just the this compound peak?

  • All Peaks Affected: This typically points to a system-wide issue. Common causes include a partially blocked column inlet frit, a void in the column, or significant extra-column volume (e.g., from using tubing with a large internal diameter).[4][5] Start by checking for blockages and ensuring all connections are secure and tubing is appropriate for your system.

  • Only this compound (or a few peaks) Affected: This suggests a chemical interaction problem specific to the analyte. The most likely cause is a secondary interaction with the stationary phase.[4] Proceed to Step 2.

Step 2: Mobile Phase Optimization

Q: What is the current pH and composition of my mobile phase?

Fenbendazole is a basic compound, making mobile phase pH a critical parameter.

  • Action 1: Adjust pH. The primary cause of peak tailing for basic compounds like fenbendazole is the interaction with ionized silanol groups on the silica support.[1] Lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid will protonate these silanols, minimizing secondary interactions and improving peak shape.[1]

  • Action 2: Optimize Buffer Concentration. Ensure your mobile phase is adequately buffered, especially if performing a gradient elution. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH.[5]

  • Action 3: Adjust Organic Modifier. The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Try adjusting the organic content by 5-10% to see if symmetry improves.

Step 3: Column Evaluation

Q: How old is my column and what is its history?

If mobile phase adjustments do not resolve the issue, the problem likely lies with the column.

  • Action 1: Flush the Column. Start by flushing the column with a strong solvent to remove any contaminants. For a reversed-phase column, this could involve a sequence of water, methanol, acetonitrile, and isopropanol.

  • Action 2: Replace the Guard Column. If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the culprit and should be replaced.[5]

  • Action 3: Test with a New Column. The most definitive way to diagnose a column problem is to replace it with a new, equivalent column.[1][5] If the peak shape is restored, the original column has degraded. Consider using a column with a highly deactivated or end-capped stationary phase for analyzing basic compounds.[1][4]

Step 4: Injection and Sample Considerations

Q: How was my sample prepared and injected?

  • Action 1: Check for Mass Overload. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column.[4]

  • Action 2: Match Sample Solvent to Mobile Phase. If possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.[3]

Experimental Protocols & Data

Example HPLC Method for Fenbendazole

This is a starting point for method development. Optimization will likely be required based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.025 M Ammonium Acetate (pH adjusted to 3.5 with formic acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection (UV) 290 nm

Source: Adapted from methodologies described in various sources.[6][7][8]

Impact of Mobile Phase pH on Peak Shape

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a basic compound like this compound on a standard C18 column.

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0 > 2.0At neutral pH, residual silanols are ionized, leading to strong secondary interactions and significant tailing.
4.5 1.5 - 2.0Tailing is reduced but still present as some silanol activity persists.
3.0 1.0 - 1.2Silanols are protonated, minimizing secondary interactions and resulting in a much more symmetrical peak.

Tailing Factor (Tf) > 1.2 indicates significant tailing.

Visual Troubleshooting Guides

G cluster_0 cluster_1 cluster_2 start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 system_issue System-wide Issue (e.g., blocked frit, column void) q1->system_issue Yes analyte_issue Analyte-Specific Issue (Chemical Interactions) q1->analyte_issue No q2 Is mobile phase pH < 4? analyte_issue->q2 adjust_ph Adjust pH to ~3.0 with Formic Acid q2->adjust_ph No check_column Evaluate Column Condition q2->check_column Yes adjust_ph->check_column q3 Does a new column fix the problem? check_column->q3 replace_column Original column has degraded. Use new column. q3->replace_column Yes check_sample Check for Sample Overload or Solvent Mismatch q3->check_sample No

A troubleshooting workflow for diagnosing poor peak shape.

G cluster_0 Mobile Phase pH > 4 cluster_1 Mobile Phase pH < 4 fbz_protonated This compound (FBZ-H+) silanol_ionized Silica Surface (Si-O-) fbz_protonated->silanol_ionized Strong Ionic Interaction (Causes Peak Tailing) fbz_protonated_2 This compound (FBZ-H+) silanol_protonated Silica Surface (Si-OH) fbz_protonated_2->silanol_protonated Minimal Interaction (Good Peak Shape)

Effect of mobile phase pH on this compound peak shape.

References

Minimizing background noise in Fenbendazole-d3 mass spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Fenbendazole-d3 mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in LC-MS analysis of this compound?

High background noise in LC-MS analysis can originate from several sources. It is crucial to systematically investigate potential causes, which can include contaminated solvents, sample matrix effects, instrument contamination, and issues specific to the use of deuterated standards.[1][2][3][4] Common sources include:

  • Solvents and Reagents: Using solvents of lower purity (e.g., HPLC-grade instead of LC-MS grade) can introduce significant impurities, especially in the low-molecular-weight range.[1]

  • Sample Matrix: Complex biological samples contain numerous endogenous components that can co-elute with this compound, causing ion suppression or enhancement, collectively known as matrix effects.[1][2]

  • Instrument Contamination: Residues from previous analyses, column bleed, or contaminated gas lines can contribute to a noisy baseline.[3][4][5] Regular cleaning of the LC-MS interface (ESI, APCI) is recommended.[2]

  • Deuterated Standard Issues: The isotopic purity of the this compound standard is critical. Low purity can mean the presence of non-deuterated or partially deuterated species, affecting accuracy.[6] Additionally, H/D (hydrogen/deuterium) exchange can occur if deuterium atoms are in chemically labile positions, though this is less common for methyl-d3 labels.[6]

Q2: How can I determine if my this compound standard is experiencing H/D exchange?

H/D exchange is a process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, often catalyzed by acidic or basic conditions.[6] To troubleshoot this:

  • Review the Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Labels on stable positions like a methyl group (as in this compound (methyl-d3)) are not susceptible to exchange.[6][7] Labels on heteroatoms (O, N, S) are more prone to exchange.[6]

  • Control pH: Ensure your mobile phases and sample solutions are maintained at a neutral pH whenever possible, as extreme pH can catalyze the exchange.[6]

  • Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[6]

Q3: My baseline is consistently noisy even when injecting a blank. What should I check first?

A noisy baseline in a blank injection points to systemic contamination rather than a sample-specific issue.[3][5] The following workflow can help identify the source:

G A High Background Noise in Blank Injection B Prepare Fresh Mobile Phase (LC-MS Grade Solvents) A->B C Is Baseline Still Noisy? B->C D Flush LC System Thoroughly C->D Yes G Issue Resolved: System Contamination C->G No E Check for Leaks (Gas fittings, pump seals) D->E F Clean MS Ion Source (Capillary, Cone/Orifice) E->F H Problem Persists: Consider Column Bleed or Contaminated Gas Supply F->H

Caption: Troubleshooting workflow for a noisy baseline.

Troubleshooting Guides

Guide 1: Reducing Matrix Effects Through Sample Preparation

Matrix effects from complex samples (e.g., plasma, tissue) are a major source of background noise and can suppress the analyte signal.[1] A robust sample preparation protocol is essential for minimizing these interferences.

Experimental Protocol: Protein Precipitation (PP) followed by Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for analyzing Fenbendazole in dog plasma and is effective at removing proteins and other interfering substances.[8][9]

  • Initial Sample Preparation:

    • Pipette 100 µL of plasma into a clean centrifuge tube.

    • Add 10 µL of the this compound internal standard (IS) working solution (e.g., 200 ng/mL).[8]

    • Vortex the mixture for 10 seconds.

  • Protein Precipitation:

    • Add 500 µL of acetonitrile to the tube to precipitate plasma proteins.[8]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 12,000 rpm for 7-10 minutes at 4°C.[8]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 800 µL of ethyl acetate.[8]

    • Vortex for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.

    • Centrifuge again under the same conditions.

  • Final Steps:

    • Carefully transfer the final supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

    • Vortex, and inject the sample into the LC-MS/MS system.

G cluster_0 Sample Preparation Workflow Sample 1. Plasma Sample (100 µL) + this compound IS PP 2. Add Acetonitrile (Protein Precipitation) Sample->PP Vortex1 3. Vortex & Centrifuge PP->Vortex1 Supernatant1 4. Collect Supernatant Vortex1->Supernatant1 LLE 5. Add Ethyl Acetate (Liquid-Liquid Extraction) Supernatant1->LLE Vortex2 6. Vortex & Centrifuge LLE->Vortex2 Supernatant2 7. Collect Supernatant Vortex2->Supernatant2 Evap 8. Evaporate to Dryness Supernatant2->Evap Recon 9. Reconstitute in Mobile Phase Evap->Recon Inject 10. Inject into LC-MS/MS Recon->Inject

Caption: Sample preparation workflow for reducing matrix effects.
Guide 2: Optimizing LC-MS/MS Parameters for Better Signal-to-Noise

Optimizing instrument parameters is key to enhancing the signal of this compound while minimizing background noise.[1] This involves adjusting both the liquid chromatography separation and the mass spectrometer source conditions.

Experimental Protocol: LC-MS/MS Parameter Optimization

  • Chromatographic Optimization:

    • Column: Use a high-efficiency column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), to achieve sharp, well-resolved peaks.[9]

    • Mobile Phase: A common mobile phase for Fenbendazole is a gradient of acetonitrile and water containing an additive like 0.1% formic acid to promote protonation in positive ion mode.[9] Using LC-MS grade solvents is essential to keep the background low.[1]

    • Gradient Elution: Develop a gradient that provides good separation of this compound from any matrix components that were not removed during sample prep.

  • Mass Spectrometer Optimization:

    • Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL) into the mass spectrometer to optimize source parameters without chromatographic influence.[9]

    • Source Parameters: Methodically adjust key parameters one at a time to maximize the signal intensity for the precursor ion (m/z 303.0 for FEN-d3).[9] These include:

      • Capillary/Spray Voltage

      • Source Temperature

      • Desolvation Temperature[9]

      • Gas Flows (Nebulizer, Cone, Desolvation)[9]

    • MRM Transition: Optimize the collision energy to achieve the most stable and abundant product ion for quantification. For this compound, a common transition is m/z 303.0 > 268.1.[9]

Data Presentation: Example of MS Parameter Optimization

The following table shows typical optimized mass spectrometer source parameters for the analysis of Fenbendazole and its deuterated internal standard, this compound.[9] Optimizing these settings can significantly improve the signal-to-noise ratio.

ParameterOptimized ValuePurpose
Ionization ModePositive ESIPromotes the formation of [M+H]+ ions.
Capillary Voltage1.0 kVOptimizes the electric field for ion formation.
Source Temperature150°CAids in solvent evaporation from droplets.
Desolvation Temp.500°CCompletes the desolvation process to form gas-phase ions.[1]
Desolvation Gas Flow800 L/hAssists in desolvation and prevents solvent clusters.
Cone Gas Flow50 L/hFocuses ions into the mass analyzer.
MRM Transition (FEN-d3)m/z 303.0 > 268.1Specific precursor-to-product ion transition for quantification.[9]

References

Strategies to prevent degradation of Fenbendazole-d3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Fenbendazole-d3 as an internal standard, with a focus on preventing its degradation during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, it is a commonly used internal standard. Its chemical structure is nearly identical to Fenbendazole, but it has a slightly higher mass due to the deuterium atoms. This allows it to be distinguished from the non-labeled analyte by the mass spectrometer. Because of its structural similarity, this compound behaves almost identically to Fenbendazole during sample extraction, chromatography, and ionization, which helps to correct for variations in the analytical process and improve the accuracy and precision of quantification.[1]

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, similar to its non-labeled counterpart. The main degradation routes are:

  • Oxidation: The sulfide group in this compound can be oxidized to form this compound sulfoxide (Oxfendazole-d3) and further to this compound sulfone.

  • Hydrolysis: The carbamate group can be hydrolyzed, particularly under strong acidic or basic conditions.[2]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation. Fenbendazole has been shown to have high photosensitivity when in solution.[2]

Q3: How stable is this compound in solid form and in solution?

In its solid, crystalline form, Fenbendazole is generally stable and can tolerate temperatures up to 50°C.[2] However, once dissolved in a solvent, its stability decreases significantly. Solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh before use.[3] If storage of a stock solution is necessary, it should be kept at -80°C for no longer than 6 months or at -20°C for up to 1 month, and always protected from light.[4]

Q4: Which solvents are suitable for dissolving this compound?

This compound has low solubility in water. It is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[5] For preparing stock solutions, solvents such as methanol, acetonitrile, or DMSO are commonly used. The choice of solvent should be compatible with the analytical method (e.g., LC-MS mobile phase).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or low this compound signal across a sample batch. Degradation of the internal standard in the working solution over the course of the analysis.Prepare fresh working solutions of this compound more frequently. If the autosampler is not cooled, consider reducing the batch size or running smaller batches.
Adsorption to sample vials or pipette tips.Use low-adsorption labware (e.g., silanized glass vials or polypropylene). Pre-rinse pipette tips with the solution before aspirating.
High variability in the analyte/internal standard peak area ratio. Differential degradation of the analyte and internal standard due to matrix effects.Optimize the sample extraction procedure to remove interfering matrix components. Consider a more rigorous clean-up step like solid-phase extraction (SPE).
Inconsistent sample pH.Ensure that the pH of all samples and standards is consistent after all processing steps and before injection.
Presence of unexpected peaks corresponding to this compound degradants (e.g., Oxfendazole-d3). Exposure of samples to light during processing or storage.Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light.
High temperature during sample processing or storage.Keep samples on ice or in a cooling rack during processing. Store processed samples in a cooled autosampler set to 4-8°C.
Use of reactive solvents or reagents.Ensure all solvents are of high purity and are not generating oxidative or hydrolytic conditions.

Quantitative Data Summary

Table 1: Illustrative Stability of Fenbendazole in Solution Under Stressed Conditions

ConditionDuration (hours)Solvent/MatrixTemperatureLight ConditionAnalyte Remaining (%)Primary Degradant(s)
Acid Hydrolysis 240.1 M HCl60°CDark~85%Hydrolysis Product
Base Hydrolysis 240.1 M NaOH60°CDark~70%Hydrolysis Product
Oxidative 83% H₂O₂Room TempDark~60%Sulfoxide, Sulfone
Photolytic 8MethanolRoom TempUV Light (254 nm)<50%Multiple Products
Thermal 48Acetonitrile50°CDark>95%Minimal Degradation

Note: This table is a hypothetical representation to guide experimental design. Actual degradation rates will vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of HPLC-grade methanol or DMSO in a 1.5 mL amber glass vial.

    • Vortex until fully dissolved.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution (e.g., 100 ng/mL):

    • Prepare fresh on the day of analysis.

    • Dilute the stock solution with the appropriate solvent (e.g., mobile phase or reconstitution solvent) to the final desired concentration.

    • Keep the working solution in an amber vial and, if possible, in a cooled autosampler.

Protocol 2: Assessing this compound Stability in a Biological Matrix

  • Sample Preparation:

    • Obtain a blank biological matrix (e.g., plasma, tissue homogenate).

    • Spike the blank matrix with a known concentration of this compound.

    • Prepare multiple aliquots of this spiked matrix.

  • Stress Conditions:

    • Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature).

    • Short-Term Stability: Leave aliquots at room temperature for 4, 8, and 24 hours.

    • Long-Term Stability: Store aliquots at -20°C and -80°C and test at various time points (e.g., 1, 2, 4 weeks).

    • Post-Preparative Stability: Process the samples (e.g., via protein precipitation or liquid-liquid extraction) and leave the final extracts in the autosampler at a set temperature (e.g., 4°C) for 24 and 48 hours.

  • Analysis:

    • Analyze the stressed samples by a validated LC-MS method.

    • Compare the peak area of this compound in the stressed samples to that of a freshly prepared control sample.

    • Calculate the percentage of degradation.

Visualizations

DegradationPathways cluster_conditions Degradation Conditions FBZ_d3 This compound Sulfoxide This compound Sulfoxide (Oxfendazole-d3) FBZ_d3->Sulfoxide Oxidation Hydrolysis Hydrolysis Product FBZ_d3->Hydrolysis Hydrolysis (Acid/Base) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Oxidative_Stress Oxidative Stress Oxidative_Stress->FBZ_d3 promotes pH_Extremes pH Extremes pH_Extremes->FBZ_d3 promotes Light_Exposure Light Exposure Light_Exposure->FBZ_d3 promotes SampleProcessingWorkflow cluster_prep Solution Preparation cluster_extraction Sample Extraction (Protect from Light) cluster_analysis LC-MS Analysis Stock Prepare Fresh Stock Solution (Methanol/DMSO) Store at -80°C, protect from light Working Prepare Fresh Working IS Solution (Use amber vials) Stock->Working Spike Spike Biological Sample with IS Working->Spike Extract Protein Precipitation / LLE (Keep samples on ice) Spike->Extract Evaporate Evaporate to Dryness (Low heat) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS (Use cooled autosampler, e.g., 4°C) Reconstitute->Inject TroubleshootingTree Start Inconsistent IS Signal? Check_Working_Sol Is Working Solution Freshly Prepared? Start->Check_Working_Sol Yes Check_Light Were Samples Protected from Light? Check_Working_Sol->Check_Light Yes Sol_Fresh Prepare Fresh IS Solution Check_Working_Sol->Sol_Fresh No Check_Temp Were Samples Kept Cool? Check_Light->Check_Temp Yes Use_Amber Use Amber Vials & Avoid Light Check_Light->Use_Amber No Check_Matrix Is Matrix Complex? Check_Temp->Check_Matrix Yes Use_Ice Use Ice/Cooled Racks Check_Temp->Use_Ice No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Yes OK Problem Resolved Sol_Fresh->OK Use_Amber->OK Use_Ice->OK Improve_Cleanup->OK

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Fenbendazole using Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of fenbendazole, a broad-spectrum benzimidazole anthelmintic, utilizing its deuterated analog, Fenbendazole-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2] This guide will compare the performance of this method with an alternative approach using a non-deuterated internal standard and provide detailed experimental protocols.

Superiority of this compound as an Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery.[3] this compound, being structurally identical to fenbendazole with the exception of three deuterium atoms, closely mimics the behavior of the analyte throughout the analytical process. This minimizes variability introduced during sample extraction, and potential matrix effects, leading to more reliable and reproducible results.[2] While other compounds, such as fluconazole, have been used as internal standards for fenbendazole analysis, they may not perfectly compensate for analyte-specific variations due to differences in physicochemical properties.[4]

Performance Comparison of LC-MS/MS Methods

The following tables summarize the validation parameters of LC-MS/MS methods for fenbendazole quantification using this compound and an alternative internal standard, fluconazole. The data is compiled from separate studies and different biological matrices, highlighting the typical performance characteristics of each approach.

Table 1: Method Performance using this compound as Internal Standard in Dog Plasma [2][5][6]

Validation ParameterFenbendazole Performance
Linearity Range10 - 600 ng/mL
Correlation Coefficient (r²)>0.99
Intra-batch Precision (%CV)1.87% - 5.56%
Inter-batch Precision (%CV)3.06% - 5.36%
Accuracy (%Bias)98.70% - 100.90%
Mean Extraction Recovery>90%
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 2: Method Performance using Fluconazole as Internal Standard in Human and Ovine Plasma [4]

Validation ParameterFenbendazole Performance
Linearity Range5 - 250 ng/mL
Correlation Coefficient (r)>0.9901
Precision (%RSD)<12.9%
Accuracy (%Bias)<12.7%
IS Normalized Matrix Effect (%CV)3.22 - 3.49
Lower Limit of Quantification (LLOQ)5 ng/mL

Experimental Protocols

This section details a representative experimental protocol for the quantification of fenbendazole in plasma using this compound as an internal standard, based on methodologies described in the cited literature.[2][4][5]

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF) and vortex for 30 seconds.[2]

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes.[2]

  • Centrifuge at 12,000 rpm for 7 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.[2]

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC system[2]

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[7]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[2][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • Fenbendazole: m/z 300.0 → 268.1[4]

    • This compound: m/z 303.0 → 271.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation liquid_extraction Liquid-Liquid Extraction protein_precipitation->liquid_extraction evaporation Evaporation liquid_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis Data Acquisition

Caption: Experimental workflow for fenbendazole analysis.

internal_standard_logic A_prep Sample Prep Variability A_ion Ionization Variability A_prep->A_ion IS_prep Sample Prep Variability IS_ion Ionization Variability ratio Ratio (Analyte/IS) A_ion->ratio IS_prep->IS_ion IS_ion->ratio accurate_quant Accurate Quantification ratio->accurate_quant Correction for Variability

Caption: Logic of using a deuterated internal standard.

References

The Gold Standard: Cross-Validation of Fenbendazole-d3 as a Superior Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenbendazole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of Fenbendazole-d3, a deuterated analog, with alternative non-deuterated internal standards, supported by experimental data from a validated UPLC-MS/MS method.

This compound has emerged as the preferred internal standard for the quantification of fenbendazole in complex biological matrices. Its structural identity to the analyte, with the exception of deuterium labeling, allows it to mimic the behavior of fenbendazole during sample preparation, chromatography, and mass spectrometric detection. This co-elution and similar ionization response are critical for effectively compensating for matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Alternative Internal Standards

The superiority of a deuterated internal standard like this compound over non-deuterated alternatives, such as other benzimidazole-class drugs (e.g., mebendazole, albendazole), lies in its ability to more accurately correct for variations inherent in the analytical process.

ParameterThis compound (Deuterated)Non-Deuterated Structural Analogs
Structural Similarity Identical to fenbendazole, with deuterium substitution.Structurally similar but not identical.
Chromatographic Behavior Co-elutes with fenbendazole.Different retention time than fenbendazole.
Ionization Efficiency Nearly identical to fenbendazole.May differ from fenbendazole, leading to varied response in the mass spectrometer.
Matrix Effect Compensation High degree of compensation due to similar physicochemical properties.[1]Less effective at compensating for matrix-induced signal suppression or enhancement.
Accuracy & Precision High accuracy and precision, as demonstrated by validation data.[1]May lead to compromised accuracy and precision.

Experimental Validation of this compound

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole, and oxfendazole in dog plasma utilized this compound as the internal standard.[1] The selection of this compound was based on its high structural similarity to fenbendazole, enabling it to undergo similar physicochemical processes and mitigate errors arising from matrix effects.[1]

Method Validation Data[1]

The following table summarizes the key validation parameters for the quantification of fenbendazole using this compound as the internal standard.

Validation ParameterResult
Linearity (Concentration Range) 10–600 ng/mL
Correlation Coefficient (r²) >0.99
Intra-batch Precision (%RSD) 1.87% - 5.56%
Inter-batch Precision (%RSD) 3.06% - 5.36%
Intra-batch Accuracy (%Bias) 98.70% - 100.90%
Inter-batch Accuracy (%Bias) 99.14% - 101.55%
Mean Extraction Recovery >90%

These results demonstrate the excellent linearity, precision, accuracy, and recovery of the method when using this compound as the internal standard, solidifying its suitability for robust and reliable bioanalysis.

Experimental Protocol: UPLC-MS/MS Quantification of Fenbendazole[1]

1. Sample Preparation:

  • A simple protein precipitation followed by liquid-liquid extraction was employed to prepare the plasma samples. This compound was added as the internal standard during this process.

2. Chromatographic Conditions:

  • System: UPLC BEH C18 column

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: Not specified in the provided abstract.

  • Injection Volume: Not specified in the provided abstract.

  • Run Time: 9.0 minutes

3. Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting an appropriate internal standard and the experimental workflow for the validated UPLC-MS/MS method.

G cluster_0 Internal Standard Selection Analyte Fenbendazole Analysis IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated Deuterated (this compound) IS_Choice->Deuterated NonDeuterated Non-Deuterated Analog IS_Choice->NonDeuterated Ideal Ideal Properties: - Similar Physicochemical Behavior - Co-elution - Similar Ionization Deuterated->Ideal Meets Criteria NonDeuterated->Ideal Potential Mismatch Conclusion This compound is the Optimal Choice Ideal->Conclusion G cluster_1 UPLC-MS/MS Experimental Workflow start Dog Plasma Sample prep Protein Precipitation & Liquid-Liquid Extraction (add this compound IS) start->prep analysis UPLC-MS/MS Analysis (C18 Column, ESI+, MRM) prep->analysis data Data Acquisition & Processing analysis->data quant Quantification of Fenbendazole data->quant

References

Comparison of Fenbendazole-d3 with other internal standards for fenbendazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fenbendazole, a widely used anthelmintic, in various biological matrices is crucial for pharmacokinetic, residue, and metabolism studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) analysis to correct for variations in sample preparation and instrument response. This guide provides an objective comparison of Fenbendazole-d3 with other commonly employed internal standards, supported by experimental data, to aid researchers in selecting the most suitable IS for their analytical needs.

The Gold Standard: Isotope-Labeled Internal Standards

Ideally, an internal standard should be a stable isotope-labeled analog of the analyte. This compound, a deuterated form of fenbendazole, is considered the gold standard for its analysis. Its chemical and physical properties are nearly identical to that of fenbendazole, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.

Alternative Internal Standards

While isotope-labeled standards are preferred, their availability or cost may necessitate the use of alternative internal standards. Commonly used alternatives for fenbendazole analysis include structurally related benzimidazoles or other compounds with similar chromatographic and mass spectrometric behavior.

Performance Comparison of Internal Standards

The following table summarizes the performance of this compound, Fluconazole, and Benomyl as internal standards in the analysis of fenbendazole, based on data from separate validated LC-MS/MS methods.

Internal StandardAnalyte(s) QuantifiedMatrixPrecision (%RSD)Accuracy/Recovery (%)Key Advantages
This compound Fenbendazole, Oxfendazole, Pyrantel, Praziquantel, FebantelDog PlasmaIntra-day: 1.87-5.56Inter-day: 3.06-5.36Intra-day: 98.70-100.90Inter-day: 99.14-101.55Recovery: >90%[1]Co-elutes with fenbendazole, providing excellent compensation for matrix effects and variability.[1]
Fluconazole Fenbendazole, Albendazole, Albendazole sulfoxideHuman and Ovine Plasma<12.9Bias <12.7%Structurally distinct, minimizing potential for isotopic interference.
Benomyl (BEN) Fenbendazole, Febantel, Oxfendazole, Oxfendazole SulfoneLivestock Muscle and MilkIntra-day CV: <6.95%Inter-day CV: <12.12%Recovery: 75.0-88.3% (at 0.04 ppm)[2]A benzimidazole derivative with similar chemical properties.

Experimental Protocols

Method 1: Fenbendazole Analysis using this compound Internal Standard in Dog Plasma[1]
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatography: UPLC BEH C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.

  • Detection: Multiple reaction monitoring (MRM) mode under positive electrospray ionization.

  • Validation: The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Method 2: Fenbendazole Analysis using Fluconazole Internal Standard in Human and Ovine Plasma
  • Sample Preparation: Protein precipitation.

  • Chromatography: Gemini NX-C18 analytical column with a gradient elution of acetonitrile and 0.2% aqueous formic acid.

  • Detection: Selected reaction monitoring (SRM) mode with positive electrospray ionization.

  • Validation: The method was validated for selectivity, stability, linearity, precision, and accuracy.

Method 3: Fenbendazole Analysis using Benomyl (BEN) Internal Standard in Livestock Tissues[2]
  • Sample Preparation: Matrix solid-phase dispersion (MSPD).

  • Chromatography: HPLC with a photodiode array detector.

  • Validation: The method was validated for specificity, sensitivity, and accuracy, with recovery tests performed at three spike levels.

Visualizing the Analytical Workflow and Metabolic Pathway

To further illustrate the processes involved, the following diagrams outline a typical experimental workflow for fenbendazole analysis and its metabolic pathway.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) is_addition Addition of Internal Standard (this compound) sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) is_addition->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification

A typical experimental workflow for fenbendazole analysis.

fenbendazole_metabolism FBZ Fenbendazole OFZ Oxfendazole (Fenbendazole Sulfoxide) FBZ->OFZ Sulfoxidation (CYP3A4, FMO) OH_FBZ Hydroxyfenbendazole FBZ->OH_FBZ Hydroxylation (CYP2J2, CYP2C19) FBZ_SO2 Fenbendazole Sulfone OFZ->FBZ_SO2 Sulfonation

Metabolic pathway of fenbendazole.

Conclusion

The selection of an internal standard is a critical step in developing a robust and reliable analytical method for fenbendazole. This compound, as a stable isotope-labeled analog, offers the most accurate and precise quantification by effectively compensating for matrix effects and procedural variability. However, in situations where this compound is not feasible, structurally related compounds like other benzimidazoles or even unrelated compounds with suitable chromatographic properties can be employed, provided the method is thoroughly validated to ensure acceptable performance in terms of precision, accuracy, and recovery. Researchers should carefully consider the specific requirements of their study and the available resources when selecting an internal standard for fenbendazole analysis.

References

A Comparative Guide to Inter-Laboratory Quantification of Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Fenbendazole-d3, a deuterated internal standard crucial for the accurate determination of the anthelmintic drug Fenbendazole in biological matrices. This document summarizes key performance data from various validated methods, details experimental protocols, and presents a visual representation of the metabolic fate of Fenbendazole. The objective is to assist laboratories in selecting and implementing robust and reliable quantification methods.

Comparative Analysis of Quantification Methods

The quantification of Fenbendazole and its deuterated internal standard, this compound, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for Fenbendazole Quantification

ParameterMethod A: PlasmaMethod B: Animal Tissue
Instrumentation LC-MS/MSLC-MS/MS
Matrix Human and Ovine Plasma[1]Northern Bobwhite Liver[2]
Internal Standard Fluconazole[1]Not Specified
Linearity (r) >0.9901[1]Not Specified
Concentration Range 5-250 ng/mL[1]2.5-30 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]2.5 ng/mL[2]
Precision (%RSD) <12.9%[1]Not Specified
Accuracy (%Bias) <12.7%[1]Not Specified
Recovery Not Specified89.9%[2]

Table 2: Performance Characteristics of HPLC Methods for Fenbendazole Quantification

ParameterMethod C: Bulk and FormulationMethod D: Pig Tissues
Instrumentation HPLC-UVHPLC-UV
Matrix Bulk Drug and Pharmaceutical Formulation[3]Pig Muscle, Fat, Kidney, Liver[4]
Linearity (r²) 0.9982[3]Not Specified
Concentration Range 2-10 µg/mL[3]Not Specified
Limit of Quantitation (LOQ) Not Specified20 ng/g[4]
Precision (%RSD) <1.8%Not Specified
Accuracy (%Recovery) 100.05%[5]Not Specified

Experimental Protocols

Method A: LC-MS/MS for Fenbendazole in Human and Ovine Plasma[1]

This method is designed for the high-throughput and selective determination of Fenbendazole.

  • Sample Preparation: Protein precipitation is used for sample preparation.

  • Chromatographic Separation:

    • Column: Phenomenex Gemini NX-C18 (3.0 x 100 mm, 3 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.2% aqueous formic acid.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Selected Reaction Monitoring (SRM).

    • Monitored Transition: For Fenbendazole, m/z 300.08 → 268.05.

Method D: HPLC-UV for Fenbendazole and Metabolites in Pig Tissues[4]

This method is based on the oxidation of Fenbendazole and its sulfoxide metabolite to the sulfone metabolite for quantification.

  • Sample Preparation:

    • Liquid-liquid extraction.

    • Oxidation with peracetic acid.

    • Clean-up procedure involving two liquid-liquid extractions.

  • Chromatographic Separation:

    • Details of the column and mobile phase are not specified in the abstract.

  • UV Detection:

    • The wavelength for detection is not specified in the abstract.

Metabolic Pathway of Fenbendazole

Fenbendazole undergoes extensive metabolism in the liver. Understanding this pathway is critical for pharmacokinetic studies and interpreting analytical results. The primary metabolic transformations involve oxidation reactions.

Fenbendazole_Metabolism FBZ Fenbendazole OFZ Oxfendazole (Fenbendazole Sulfoxide) FBZ->OFZ FMO, CYP3A4 OH_FBZ Hydroxyfenbendazole FBZ->OH_FBZ CYP2J2, CYP2C19 FBZ_SO2 Fenbendazole Sulfone OFZ->FBZ_SO2 Systemic Metabolism

Caption: Metabolic pathway of Fenbendazole in the liver.

This diagram illustrates the primary metabolic routes of Fenbendazole. It is metabolized to its active sulfoxide form, oxfendazole, and further to the inactive sulfone.[6][7][8] Another pathway involves hydroxylation.[6][7][8] These metabolic steps are crucial for the drug's efficacy and clearance from the body.

References

The Analytical Edge: A Comparative Guide to Fenbendazole-d3 in Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing accurate and reliable quantitative bioanalytical methods is paramount. The choice of an appropriate internal standard is a critical factor in achieving this. This guide provides a comparative analysis of the use of Fenbendazole-d3 as an internal standard for the quantification of Fenbendazole, focusing on linearity and range determination for calibration curves. We will delve into supporting experimental data, detailed methodologies, and comparisons with alternative approaches.

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in veterinary medicine.[1] Accurate quantification of Fenbendazole in various biological matrices is crucial for pharmacokinetic, residue, and bioequivalence studies. The stable isotope-labeled compound, this compound, is often employed as an internal standard to improve the accuracy and precision of these measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3]

Superior Performance with Isotope Dilution

The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry. As an isotopically labeled analog, this compound exhibits nearly identical chemical and physical properties to the unlabeled Fenbendazole.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[2] This intrinsic correction leads to more robust and reliable quantification compared to using structurally different internal standards.

Linearity and Range of Fenbendazole Calibration Curves with this compound

The linearity of a calibration curve is a critical parameter for validating an analytical method, demonstrating a direct proportional relationship between the analyte concentration and the instrumental response. The use of this compound as an internal standard consistently yields excellent linearity over a wide range of concentrations in various matrices.

A study validating a UPLC-MS/MS method for the simultaneous determination of several anthelmintics in dog plasma reported a linear range of 10–600 ng/mL for Fenbendazole with a correlation coefficient (r²) greater than 0.99.[2] This demonstrates the suitability of this method for quantifying Fenbendazole at both low and high concentrations relevant to pharmacokinetic studies.

AnalyteInternal StandardMatrixAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
FenbendazoleThis compoundDog PlasmaUPLC-MS/MS10–600 ng/mL>0.99[2]
FenbendazoleNoneBulk DrugHPLC-UV60–180 µg/ml0.9990[4]
FenbendazoleNonePharmaceutical FormulationHPLC-UV24 - 39 µg/mL>0.995[5]
FenbendazoleFluconazoleHuman and Ovine PlasmaLC-MS/MS5-250 ng/mL>0.9901[6]

As the table illustrates, while methods without an internal standard or with a structurally different internal standard like fluconazole can achieve acceptable linearity, the use of an isotope-labeled standard like this compound is generally preferred for bioanalytical applications due to its ability to correct for matrix-induced variations, which can be significant in complex biological samples.

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of Fenbendazole in Dog Plasma with this compound[2]

This protocol outlines a validated method for the simultaneous quantification of pyrantel, praziquantel, febantel, and its metabolites fenbendazole and oxfendazole in dog plasma.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (200 ng/mL).

  • Add 50 µL of 1 M ammonia solution and 50 µL of N,N-dimethylformamide (DMF) and vortex.

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.

  • Transfer the supernatant.

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex, and centrifuge.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions:

  • Instrument: UPLC-MS/MS system

  • Column: UPLC BEH C18

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water

  • Detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode

The following diagram illustrates the experimental workflow for this protocol.

experimental_workflow_1 plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_reagents 3. Add Ammonia & DMF add_is->add_reagents extraction1 4. LLE with Acetonitrile & Ethyl Acetate add_reagents->extraction1 centrifuge1 5. Centrifuge extraction1->centrifuge1 supernatant1 6. Collect Supernatant centrifuge1->supernatant1 extraction2 7. Re-extract Precipitate centrifuge1->extraction2 supernatant2 9. Combine Supernatants supernatant1->supernatant2 centrifuge2 8. Centrifuge extraction2->centrifuge2 centrifuge2->supernatant2 evaporate 10. Evaporate to Dryness supernatant2->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis 12. UPLC-MS/MS Analysis reconstitute->analysis

UPLC-MS/MS Sample Preparation Workflow
Protocol 2: HPLC-UV Determination of Fenbendazole in Bulk Drug[4]

This protocol describes a method for the simultaneous determination of Ivermectin and Fenbendazole in bulk and pharmaceutical dosage forms using HPLC with UV detection. No internal standard is used.

Standard Solution Preparation:

  • Accurately weigh and dissolve 3000 mg of Fenbendazole in 50 ml of mobile phase with sonication.

  • Make up the final volume to 250 ml with the mobile phase to get a stock solution of 12 mg/ml.

  • Prepare working solutions of 60, 90, 120, 150, and 180 µg/ml by diluting the stock solution with the mobile phase.

Chromatographic Conditions:

  • Instrument: HPLC with UV detector

  • Column: Qualisil BDS C18 (250 mm × 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 4.5) in the ratio of 50:20:30 (v/v)

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: 254 nm

The logical relationship for preparing the calibration curve is depicted below.

calibration_curve_prep start Start: Fenbendazole Bulk Drug stock_sol Prepare Stock Solution (12 mg/mL) start->stock_sol working_sols Prepare Working Standard Solutions (60, 90, 120, 150, 180 µg/mL) stock_sol->working_sols hplc_analysis Inject into HPLC System working_sols->hplc_analysis calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve end End: Linearity Determined calibration_curve->end

Calibration Curve Preparation Logic

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Fenbendazole offers significant advantages in terms of accuracy, precision, and reliability, particularly for complex biological matrices. The experimental data consistently demonstrates excellent linearity over wide concentration ranges. While alternative methods, such as HPLC-UV without an internal standard, can be suitable for less complex matrices like bulk drug analysis, the inherent advantages of isotope dilution make this compound the superior choice for bioanalytical applications in drug development and research. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate robust analytical methods for Fenbendazole quantification.

References

The Analytical Edge: Unpacking the Accuracy and Precision of Fenbendazole-d3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the anthelmintic drug Fenbendazole, the choice of an appropriate internal standard is a critical determinant of method accuracy and precision. This guide provides an objective comparison of Fenbendazole-d3, a deuterated stable isotope-labeled internal standard, with alternative, structurally similar compounds, supported by experimental data to inform best practices in bioanalytical method development.

The ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. This guide delves into the performance of this compound and compares it with commonly used structural analogs.

Quantitative Performance: A Comparative Analysis

The selection of an internal standard directly impacts the accuracy and precision of a bioanalytical method. Below is a summary of validation data from studies employing this compound and a structural analog as internal standards for the analysis of Fenbendazole or its closely related metabolite, Oxfendazole.

Table 1: Comparison of Accuracy and Precision Data for Fenbendazole Bioanalysis

Internal StandardAnalyteMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
This compound FenbendazoleUPLC-MS/MS1.87 - 5.563.06 - 5.36-1.30 to 0.90-0.86 to 1.55
Albendazole OxfendazoleLC-MS/MS≤13.6≤13.6-9.5 to 9.5-9.5 to 9.5

Note: Data for this compound is for the analysis of Fenbendazole[1]. Data for Albendazole is for the analysis of Oxfendazole, a metabolite of Fenbendazole, and serves as a representative example of using a structural analog internal standard[2].

The data clearly demonstrates the superior precision and accuracy achieved with the use of this compound. The lower coefficient of variation (%CV) and percent bias values indicate a more reliable and reproducible method. The close structural and physicochemical similarity of this compound to Fenbendazole allows it to more effectively compensate for analytical variability, particularly from matrix effects, which can be a significant source of error in bioanalysis.[3][4]

Experimental Protocols: A Detailed Look at Methodology

To provide a practical understanding of how these internal standards are employed, detailed experimental protocols for bioanalytical methods are outlined below.

Detailed Experimental Protocol for Fenbendazole Analysis using this compound Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Fenbendazole and other anthelmintics in dog plasma.[1]

1. Sample Preparation

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration not specified).

  • Vortex for 10 seconds.

  • Add 50 µL of 1 M ammonia solution and 50 µL of N,N-dimethylformamide (DMF) and vortex for 30 seconds.

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, then vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 7 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Combine the supernatants and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 500 µL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Filter the reconstituted sample through a 0.22 µm filter before injection.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 95% A

    • 1.0-3.0 min: 95-5% A

    • 3.0-4.0 min: 5% A

    • 4.0-4.1 min: 5-95% A

    • 4.1-5.0 min: 95% A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fenbendazole: m/z 300.1 → 159.1

    • This compound: m/z 303.1 → 159.1

Detailed Experimental Protocol for Oxfendazole Analysis using Albendazole Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Oxfendazole in human plasma.[2]

1. Sample Preparation

  • To 50 µL of plasma, add 10 µL of Albendazole internal standard working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Not specified

  • Column: Not specified

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient not specified)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Mass Spectrometer: Not specified

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Oxfendazole: m/z 316.1 → 284.1

    • Albendazole: m/z 266.1 → 234.1

Visualizing the Method and Mechanism

To further clarify the experimental process and the biological context of Fenbendazole's action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound IS plasma->is reagents Add NH3·H2O & DMF is->reagents extraction1 Liquid-Liquid Extraction (Acetonitrile/Ethyl Acetate) reagents->extraction1 centrifuge1 Centrifuge extraction1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction2 Re-extract Precipitate supernatant1->extraction2 centrifuge2 Centrifuge extraction2->centrifuge2 supernatant2 Combine Supernatants centrifuge2->supernatant2 drydown Evaporate to Dryness supernatant2->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute filter Filter (0.22 µm) reconstitute->filter injection Inject into UPLC-MS/MS filter->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Fenbendazole bioanalysis using this compound.

G cluster_microtubule Microtubule Dynamics cluster_p53 p53 Pathway cluster_glucose Glucose Metabolism FBZ Fenbendazole tubulin β-Tubulin FBZ->tubulin p53 p53 Activation FBZ->p53 glut GLUT Transporter Inhibition FBZ->glut microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis p53->apoptosis glucose_uptake Decreased Glucose Uptake glut->glucose_uptake cell_starvation Cellular Starvation glucose_uptake->cell_starvation cell_starvation->apoptosis

Caption: Simplified signaling pathway of Fenbendazole's mechanism of action.

Conclusion: The Superior Choice for Robust Bioanalysis

References

Navigating Analytical Robustness: A Comparative Guide to Fenbendazole Analysis Using Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantification of Fenbendazole, with a special focus on the role of its deuterated analog, Fenbendazole-d3, in achieving robust and accurate results.

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, yet deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of pharmaceutical analysis, a robust method ensures consistent performance across different laboratories, instruments, and analysts. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in developing highly robust analytical methods, particularly for complex matrices encountered in drug development.

This guide delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry for the determination of Fenbendazole. We will explore the principles of robustness testing and present experimental data to illustrate the performance of each method.

The Critical Role of this compound in Enhancing Method Robustness

This compound, a deuterated form of Fenbendazole, serves as an ideal internal standard for chromatographic methods coupled with mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to that of the analyte, Fenbendazole. This similarity ensures that it experiences similar variations during sample preparation and analysis, such as extraction inefficiencies, injection volume variations, and matrix effects. By adding a known amount of this compound to samples and standards, any analytical variability can be normalized, leading to more accurate and precise quantification of Fenbendazole. The use of a deuterated internal standard is particularly crucial for mitigating matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical methods.[2][3]

Comparative Analysis of Analytical Methods

The choice of an analytical method for Fenbendazole depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the robustness of three commonly employed techniques.

Table 1: Comparison of Analytical Methods for Fenbendazole Analysis
FeatureHPLCUPLCUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity.Chromatographic separation using smaller particle size columns under higher pressure.Measurement of light absorption by the analyte.
Selectivity HighVery HighLow to Moderate
Sensitivity GoodExcellentModerate
Robustness Generally robust, but susceptible to variations in mobile phase, pH, and temperature.Highly robust, with faster analysis times reducing the impact of some variations.[4]Less robust, highly susceptible to interfering substances and solvent composition.
Use of this compound Primarily with LC-MS detection to enhance robustness.Ideal for UPLC-MS/MS to ensure accuracy and mitigate matrix effects.[1]Not applicable.
Typical Robustness Parameters Tested Mobile phase composition, pH, flow rate, column temperature.Mobile phase composition, pH, flow rate, column temperature.Solvent composition, pH, wavelength accuracy.
Advantages Widely available, well-established methods.[4]Faster analysis, higher resolution and sensitivity.[4][5]Simple, low cost.[6]
Disadvantages Longer run times, larger solvent consumption compared to UPLC.[4]Higher initial instrument cost.[4]Prone to interference from other UV-absorbing compounds.[7]

Experimental Protocols for Robustness Testing

Detailed experimental protocols are essential for evaluating and ensuring the robustness of an analytical method. Below are representative protocols for HPLC and UPLC methods for Fenbendazole analysis.

HPLC Method Robustness Testing Protocol

This protocol is based on a typical reversed-phase HPLC method for Fenbendazole.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard: this compound (for LC-MS applications).

Robustness Parameters and Variations:

ParameterStandard ConditionVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase Composition 60:40 (Buffer:Organic)58:4262:38
Column Temperature 30°C28°C32°C
pH of Aqueous Buffer 3.02.83.2
Detection Wavelength 298 nm296 nm300 nm

Procedure:

  • Prepare standard solutions of Fenbendazole and this compound.

  • Spike a representative sample matrix with known concentrations of Fenbendazole and this compound.

  • Analyze the samples under the standard and varied conditions.

  • Evaluate the impact of each variation on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor) and the final quantified concentration.

UPLC-MS/MS Method Robustness Testing Protocol

This protocol is designed for a high-throughput UPLC-MS/MS method for Fenbendazole in a biological matrix.

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Internal Standard: this compound.

Robustness Parameters and Variations:

ParameterStandard ConditionVariation 1Variation 2
Gradient Program Standard gradient profileSteeper gradientShallower gradient
Flow Rate 0.4 mL/min0.38 mL/min0.42 mL/min
Column Temperature 40°C38°C42°C
Mobile Phase Modifier Concentration 0.1%0.09%0.11%

Procedure:

  • Prepare calibration standards and quality control samples in the biological matrix.

  • Add a fixed concentration of this compound to all samples and standards.

  • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples under the standard and varied conditions.

  • Assess the effect of the variations on the peak area ratio of Fenbendazole to this compound, retention time, and the accuracy and precision of the quality control samples.[1]

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of robustness testing and the interplay between different analytical components.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Analytical Method Parameters identify_params Identify Critical Parameters for Robustness Testing define_method->identify_params define_ranges Define Variation Ranges identify_params->define_ranges prepare_samples Prepare Samples with Fenbendazole & this compound define_ranges->prepare_samples analyze_standard Analyze under Standard Conditions prepare_samples->analyze_standard analyze_varied Analyze under Varied Conditions prepare_samples->analyze_varied evaluate_sst Evaluate System Suitability Parameters analyze_standard->evaluate_sst analyze_varied->evaluate_sst assess_impact Assess Impact on Results evaluate_sst->assess_impact document_results Document Findings assess_impact->document_results

Caption: Workflow for Robustness Testing of an Analytical Method.

Fenbendazole_Analysis_Comparison cluster_methods Analytical Methods cluster_performance Performance Attributes HPLC HPLC Robustness Robustness HPLC->Robustness Good Selectivity Selectivity HPLC->Selectivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate UPLC UPLC UPLC->Robustness Excellent UPLC->Selectivity Very High UPLC->Speed Fast UPLC->Cost High UV_Vis UV-Vis Spectrophotometry UV_Vis->Robustness Fair UV_Vis->Selectivity Low UV_Vis->Speed Very Fast UV_Vis->Cost Low

References

The Analytical Edge: Unveiling the Specificity and Selectivity of Fenbendazole-d3 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Fenbendazole-d3's performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fenbendazole in intricate biological matrices. We delve into supporting experimental data, compare it with alternative analytical methodologies, and offer detailed experimental protocols to inform your selection process.

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, and its metabolites are frequently analyzed in various biological samples for pharmacokinetic, residue, and drug metabolism studies. The inherent complexity and variability of biological matrices such as plasma, tissue, and milk necessitate a robust analytical approach to mitigate matrix effects and ensure data integrity. This compound, a stable isotope-labeled analog of fenbendazole, has emerged as a preferred internal standard in LC-MS/MS applications due to its ability to co-elute with the analyte and compensate for variations in sample preparation and instrument response.

Superior Performance of this compound in LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled fenbendazole, leading to similar behavior during extraction, chromatography, and ionization. This intrinsic similarity allows it to effectively track and correct for any analyte loss or signal suppression/enhancement caused by the matrix, a phenomenon known as the matrix effect.

One study highlights that a deuterated internal standard like this compound can maximize the elimination of errors in the analysis process.[1] Another study explicitly states that this compound is highly similar in chemical structure to fenbendazole and undergoes similar physicochemical processes, thereby reducing errors caused by the matrix effect.[1]

Quantitative Performance Metrics

The following tables summarize the performance characteristics of an LC-MS/MS method utilizing this compound as an internal standard for the analysis of fenbendazole in various biological matrices, compared to alternative methods.

Table 1: Performance Comparison of Analytical Methods for Fenbendazole in Plasma

ParameterLC-MS/MS with this compoundLC-MS with Fluconazole ISHPLC-UV
Linearity Range 10 - 600 ng/mL5 - 250 ng/mL2 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99010.9982
Limit of Quantification (LOQ) 10 ng/mL5 ng/mL0.661 µg/mL (661 ng/mL)[2]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.198 µg/mL (198 ng/mL)[2]
Intra-day Precision (%RSD) 1.87% - 5.56%< 12.9%Not explicitly stated
Inter-day Precision (%RSD) Not explicitly stated< 12.9%Not explicitly stated
Accuracy (% Recovery) 98.70% - 100.90%Bias < 12.7%Not explicitly stated
Recovery (%) > 90%Not explicitly stated64% - 94%
Matrix Effect Minimized by ISIS-normalized matrix factors proved minimal effectSignificant, requires extensive cleanup

Table 2: Performance Comparison of Analytical Methods for Fenbendazole in Tissue

ParameterLC-MS/MS with Deuterated IS (for Fenbendazole Sulfone)HPLC-UV
Linearity Range 1 - 600 ppb (ng/g)Not explicitly stated
Correlation Coefficient (r²) > 0.99Not explicitly stated
Limit of Quantification (LOQ) 1 ppb (ng/g)20 ng/g
Limit of Detection (LOD) 0.3 ppb (ng/g)Not explicitly stated
Intra-day Precision (%RSD) 0.4% - 6.7%Not explicitly stated
Inter-day Precision (%RSD) 1.3% - 5.3%Not explicitly stated
Accuracy (% Recovery) 86% - 101%Not explicitly stated
Recovery (%) 80% - 101%Not explicitly stated
Matrix Effect Minimized by ISSignificant

Table 3: Performance Comparison of Analytical Methods for Fenbendazole in Milk

ParameterLC-MS/MSELISA (MAb 591)ELISA (MAb 587)
Linearity Range 5 - 1000 ng/mL2 - 10 ppb (ng/mL)1 - 20 ppb (ng/mL)
Correlation Coefficient (r²) > 0.99Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 2 - 5 ng/mL3 ppb (ng/mL)[3][4][5]7 ppb (ng/mL)[3][4][5]
Specificity HighMore specific to fenbendazoleBinds to fenbendazole and its metabolites[3][4][5]
Recovery (%) 82% - 91%Not explicitly statedNot explicitly stated

Alternative Analytical Approaches

While LC-MS/MS with this compound offers superior performance, other analytical techniques have been employed for the determination of fenbendazole.

  • LC-MS with a Non-Isotopically Labeled Internal Standard: A study utilizing fluconazole as an internal standard for the LC-MS analysis of fenbendazole in plasma demonstrated good linearity and a low limit of quantification (5 ng/mL). However, the structural dissimilarity between fluconazole and fenbendazole may not fully compensate for matrix effects, potentially leading to less accurate results compared to a deuterated standard.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less expensive than mass spectrometry but often suffers from lower sensitivity and specificity. The LOD and LOQ for fenbendazole in bulk and pharmaceutical formulations using HPLC-UV were found to be 0.198 µg/ml and 0.661 µg/ml, respectively.[2] In biological matrices, significant sample cleanup is required to minimize interferences, and the sensitivity may not be sufficient for detecting low concentrations of residues.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput screening method, particularly for milk samples. A competitive ELISA using a specific monoclonal antibody (MAb 591) for fenbendazole showed a limit of detection of 3 ppb.[3][4][5] Another ELISA with a more broadly reactive antibody (MAb 587) could detect fenbendazole and its major metabolites with a detection limit of 7 ppb.[3][4][5] While rapid and sensitive, ELISAs can be susceptible to cross-reactivity and may require confirmation by a more specific method like LC-MS/MS.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of Fenbendazole in Biological Matrices

This section provides a generalized methodology for the analysis of fenbendazole using this compound as an internal standard.

1. Sample Preparation:

  • Plasma: Protein precipitation is a common and straightforward method. To a 100 µL plasma sample, add 300 µL of acetonitrile containing this compound. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is then collected for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner extracts.

  • Tissue: Homogenize the tissue sample (e.g., 1 g) with a suitable solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with C18 sorbent to remove lipids and other interferences.

  • Milk: Deproteinization with acetonitrile followed by liquid-liquid extraction with a solvent like dichloromethane is a common approach.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good separation.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for UPLC systems.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Fenbendazole: Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • This compound: Precursor ion [M+H]⁺ → Product ion (corresponding fragment)

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of fenbendazole in a biological matrix using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue, Milk) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Cleanup Cleanup (d-SPE, if needed) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Results Quantification->Results

Caption: Experimental workflow for Fenbendazole analysis.

Conclusion

The data presented in this guide unequivocally demonstrates the superior specificity and selectivity of this compound as an internal standard for the LC-MS/MS quantification of fenbendazole in complex biological matrices. Its ability to accurately compensate for matrix effects and procedural variability leads to highly reliable and reproducible results, which are crucial for regulated bioanalysis. While alternative methods like HPLC-UV and ELISA have their applications, particularly for screening purposes or when mass spectrometry is not available, they generally lack the sensitivity, specificity, and accuracy of the LC-MS/MS method with a stable isotope-labeled internal standard. For researchers demanding the highest quality data in their drug development and safety assessment studies, the use of this compound is the recommended approach.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fenbendazole-d3, ensuring compliance and minimizing environmental impact.

Fenbendazole, and its deuterated analog this compound, is classified as a substance that is hazardous to the environment, particularly to aquatic life[1][2][3]. Improper disposal can lead to long-term adverse effects in aquatic ecosystems[2][3]. Therefore, a structured and informed approach to its disposal is mandatory.

Key Hazard Information for Disposal

To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard classifications relevant to disposal.

Hazard ClassificationDescriptionPrimary Concern for Disposal
Reproductive Toxicity Suspected of damaging fertility or the unborn child[1][4].Handling and containment during disposal process.
Hazardous to the Aquatic Environment (Acute and Chronic) Very toxic to aquatic life with long lasting effects[1][2][3].Prevention of release into waterways and sewer systems.
UN Number UN 3077Proper shipping and waste manifest documentation.
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (fenbendazole)[5][6].Correct labeling for transport to a disposal facility.
Hazard Class 9Appropriate packaging and handling for transport.
Packing Group IIIIndicates the degree of danger the substance presents.

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Wear protective gloves that have been inspected prior to use[1][7].

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[5][7].

  • Eye Protection: Safety glasses or goggles should be worn[1].

  • Respiratory Protection: If there is a risk of dust formation, use appropriate respiratory protection[7].

2. Waste Segregation and Collection:

  • Unused Product: Dispose of any unused this compound as hazardous waste[1][2]. Do not mix with non-hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and empty containers, must be treated as hazardous waste.

  • Spills: In the event of a spill, sweep up or vacuum the solid material and place it into a suitable, closed, and labeled container for disposal[1][7][8]. Avoid creating dust[4][8].

3. Waste Container and Labeling:

  • Place all this compound waste into a designated, sealable, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The associated hazards (e.g., "Environmentally Hazardous," "Reproductive Toxin")

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated[1].

  • Ensure the container is stored in a locked-up location[1][2][5][6][8][9].

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash [3][5][6][9]. This is to prevent its release into the sewer system and the environment[3][4][7][8][9].

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][2][5][6][9].

  • Ensure all local, regional, and national regulations for hazardous waste disposal are followed[2][3][5][6][8][9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fenbendazole_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused Unused Product assess_waste->unused Solid Chemical contaminated Contaminated Materials (e.g., containers, gloves, spill debris) assess_waste->contaminated Labware/Debris collect Place in a Labeled, Sealed Hazardous Waste Container unused->collect contaminated->collect storage Store in a Secure, Designated Area collect->storage disposal_co Arrange for Pickup by Approved Waste Disposal Company storage->disposal_co end Proper Disposal Complete disposal_co->end

References

Personal protective equipment for handling Fenbendazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fenbendazole-d3

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a laboratory coat or work uniform. For larger quantities, a disposable coverall of low permeability is recommended.Gloves must be inspected before use and disposed of properly after handling.[1][2] Wash hands thoroughly after handling.
Respiratory Protection Use of a respirator is advised if adequate local exhaust ventilation is not available or if an exposure assessment indicates a need. A NIOSH-approved N95 (US) or P1 (EN 143) dust mask can be used for nuisance levels of dust.[1][2]Should be used as part of a complete respiratory protection program.
Hazard Identification and Toxicity

This compound is classified with specific health and environmental hazards.

Hazard ClassGHS ClassificationHazard Statement
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[3][4]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.[3]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[3][4]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.[3][4]

Acute Toxicity Data:

  • Oral LD50 (Rat): > 10,000 mg/kg[5]

  • Oral LD50 (Mouse): > 10 g/kg[4]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[5][6] Read and understand the Safety Data Sheet. Obtain special instructions before use.[5][6]

  • Engineering Controls: Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize dust generation and accumulation.[1][7]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

    • Avoid contact with skin and eyes.[6][7]

    • Keep the container tightly closed when not in use.[1][5]

    • Take precautionary measures against static discharge.[3]

  • After Handling:

    • Wash hands and other exposed areas thoroughly with soap and water.[1]

    • Contaminated clothing should be removed and washed before reuse.[6]

Emergency First Aid Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. Get medical attention if irritation persists.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]

  • Ingestion: DO NOT induce vomiting.[6][8] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup:

  • Minor Spills:

    • Wear appropriate PPE.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep or vacuum up the spillage and place it in a suitable, closed container for disposal.[1][10]

  • Major Spills:

    • Evacuate the area.

    • Alert emergency responders.[2]

    • Prevent the spillage from entering drains or water courses.[1][2]

Disposal:

  • Dispose of this compound and its container as hazardous waste.[5]

  • Do not allow the product to enter drains or sewers.[1][4]

  • Disposal should be in accordance with all applicable local, regional, and national laws and regulations.[1][5] Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]

Workflow and Logical Relationships

The following diagram illustrates the procedural workflow for safely handling this compound.

Fenbendazole_Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don Correct PPE - Eye/Face Protection - Gloves - Lab Coat start->ppe engineering Step 2: Use Engineering Controls (Fume Hood / Ventilation) ppe->engineering handling Step 3: Handle this compound - Avoid dust and contact - Keep container closed engineering->handling post_handling Step 4: Post-Handling Procedures - Wash hands - Decontaminate surfaces handling->post_handling spill Spill Occurs handling->spill end End: Secure Storage / Disposal post_handling->end spill_cleanup Spill Cleanup Protocol - Evacuate - Wear PPE - Contain and collect spill->spill_cleanup Activate spill_cleanup->post_handling After Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.